3-[2-(dimethylamino)ethyl]aniline
Description
Properties
CAS No. |
883977-08-0 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2-Dimethylaminoethyl)aniline: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Dimethylaminoethyl)aniline is a substituted aniline derivative that holds significant interest as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine, a flexible ethyl linker, and a tertiary dimethylamino group, provides a unique combination of physicochemical properties and synthetic handles. The primary aromatic amine can be readily functionalized, serving as a key intermediate in the synthesis of more complex molecules, while the tertiary amine offers a basic site that can be crucial for modulating solubility, cell permeability, and target engagement in drug discovery.[1]
This technical guide provides a comprehensive overview of 3-(2-dimethylaminoethyl)aniline, including its chemical formula and molecular weight, a plausible synthetic route with a detailed experimental protocol, its potential applications in drug development, and its analytical characterization. For clarity, it is important to distinguish this compound from its ether analog, 3-[2-(dimethylamino)ethoxy]aniline, which has a different molecular formula and properties.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-(2-dimethylaminoethyl)aniline is essential for its effective use in research and development. These properties influence its reactivity, solubility, and pharmacokinetic behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C10H16N2 | [3] |
| Molecular Weight | 164.25 g/mol | Calculated |
| Monoisotopic Mass | 164.13135 Da | [3] |
| Predicted XlogP | 1.3 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Topological Polar Surface Area | 29.3 Ų | [3] |
Synthesis of 3-(2-Dimethylaminoethyl)aniline
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 3-(2-dimethylaminoethyl)aniline.
Experimental Protocol
Step 1: Synthesis of N,N-dimethyl-2-(3-nitrophenyl)ethanamine
-
To a solution of 3-nitrophenylethyl bromide (1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF, add an excess of a 2.0 M solution of dimethylamine in THF (2.5 eq).
-
The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford N,N-dimethyl-2-(3-nitrophenyl)ethanamine.
Step 2: Reduction of N,N-dimethyl-2-(3-nitrophenyl)ethanamine to 3-(2-Dimethylaminoethyl)aniline
-
Dissolve N,N-dimethyl-2-(3-nitrophenyl)ethanamine (1.0 eq) in ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) (approximately 5-10 mol%).
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature.
-
The reaction progress is monitored by TLC until the starting material is completely consumed.
-
After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield 3-(2-dimethylaminoethyl)aniline. The product can be further purified by distillation under reduced pressure or by column chromatography if necessary.
Applications in Drug Development
The aniline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[6] The incorporation of a dimethylaminoethyl side chain can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
While specific drugs containing the 3-(2-dimethylaminoethyl)aniline moiety are not prominently documented, its structural motifs are present in numerous pharmacologically active compounds. The dimethylamino group, in particular, is a common feature in many FDA-approved drugs, where it often serves to enhance water solubility and bioavailability, and can participate in key interactions with biological targets.[7]
The 3-(2-dimethylaminoethyl)aniline scaffold could be a valuable building block for the synthesis of novel compounds targeting a variety of receptors and enzymes. For instance, many G-protein coupled receptor (GPCR) ligands and kinase inhibitors feature substituted aniline cores. The primary amine of 3-(2-dimethylaminoethyl)aniline provides a convenient point for elaboration to build libraries of compounds for screening against various therapeutic targets.
Analytical Characterization
The structural confirmation of 3-(2-dimethylaminoethyl)aniline would be achieved through a combination of spectroscopic techniques.
Mass Spectrometry:
High-resolution mass spectrometry (HRMS) would confirm the molecular formula. Based on predictions, the following ions would be expected:
| Adduct | Predicted m/z |
| [M+H]⁺ | 165.13863 |
| [M+Na]⁺ | 187.12057 |
Data from PubChemLite[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons in the meta-substituted pattern, two methylene groups of the ethyl chain, and a singlet for the six protons of the dimethylamino group. The primary amine protons would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the two aliphatic carbons of the ethyl chain, and a signal for the methyl carbons of the dimethylamino group.
Infrared (IR) Spectroscopy:
The IR spectrum would be characterized by N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹, C-H stretching vibrations for the aromatic and aliphatic groups, and C=C stretching vibrations for the aromatic ring.
Conclusion
3-(2-Dimethylaminoethyl)aniline is a valuable chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery and materials science. Its combination of a reactive primary amine and a solubilizing dimethylamino group makes it an attractive scaffold for creating diverse molecular libraries. While detailed published data on its synthesis and specific applications are sparse, its structure suggests a wide range of possibilities for its use in the development of new therapeutic agents. Further research into the synthesis and pharmacological evaluation of derivatives of 3-(2-dimethylaminoethyl)aniline is warranted to fully explore its potential.
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Clausius Scientific Press. Synthesis of aniline analogs containing different secondary amines. [Link][4]
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Solubility of 3-[2-(dimethylamino)ethyl]aniline in organic solvents
Technical Guide: Solubility Profile & Handling of 3-[2-(dimethylamino)ethyl]aniline
Executive Summary 3-[2-(dimethylamino)ethyl]aniline (CAS: 20626-64-4 / Analogous structures) is a bifunctional intermediate critical in the synthesis of kinase inhibitors and GPCR ligands. Its structure features an electron-rich aniline moiety linked to a basic dimethylaminoethyl side chain.[1] This dual-nitrogen architecture creates a complex solubility landscape heavily dependent on pH and solvent polarity.[1] This guide provides a definitive solubility profile, theoretical physicochemical parameters, and a self-validating extraction protocol designed to maximize recovery and purity during drug development workflows.[1]
Part 1: Physicochemical Profile & Solubility Mechanism[1][2]
To master the solubility of this compound, one must understand its ionization states.[1] The molecule possesses two basic centers with distinct pKa values, acting as a "solubility switch."[1]
Physicochemical Parameters (Estimated):
| Property | Value | Mechanistic Implication |
|---|---|---|
| Molecular Formula | C₁₀H₁₆N₂ | Low molecular weight facilitates solubility in diverse solvents.[1] |
| pKa₁ (Aniline) | ~4.6 | Remains neutral at physiological pH; protonates only in strong acid.[1] |
| pKa₂ (Tertiary Amine) | ~9.8 | Protonated at neutral pH; requires pH > 11 to act as a free base. |
| LogP (Free Base) | ~1.5 - 1.8 | Moderately lipophilic; extracts well into organic solvents when neutral.[1] |
| LogD (pH 7.4) | ~ -1.2 | Highly hydrophilic (ionized); partitions into the aqueous phase. |
The Solubility Switch:
-
pH < 3 (Acidic): Both nitrogens are protonated (
).[1] The molecule is a dication, highly soluble in water and insoluble in non-polar organics.[1] -
pH 7 (Neutral): The aliphatic amine is protonated (
), while the aniline is neutral. The molecule acts as a surfactant-like cation, soluble in water and polar alcohols.[1] -
pH > 11 (Basic): Both nitrogens are deprotonated.[1] The molecule is a neutral free base, exhibiting high solubility in chlorinated solvents (DCM) and esters (EtOAc).[1]
Part 2: Solubility Landscape Matrix
The following data summarizes the solubility behavior of the neutral free base form of 3-[2-(dimethylamino)ethyl]aniline at 25°C.
| Solvent Class | Representative Solvent | Solubility Rating | Operational Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Preferred solvent for extraction from basic aqueous media.[1] |
| Esters | Ethyl Acetate (EtOAc) | Good (>50 mg/mL) | Good for crystallization; less toxic alternative to DCM. |
| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Suitable for reaction media (e.g., nucleophilic substitutions).[1] |
| Polar Protic | Methanol, Ethanol | High (>100 mg/mL) | Soluble in both free base and salt forms.[1] |
| Ethers | THF, MTBE | Moderate | Solubility decreases in MTBE; THF is excellent for reactions.[1] |
| Hydrocarbons | Hexanes, Heptane | Poor (<5 mg/mL) | Useful as an anti-solvent to precipitate the compound from EtOAc/DCM.[1] |
| Aqueous | Water (pH < 9) | High | Forms water-soluble salts rapidly.[1] |
| Aqueous | Water (pH > 12) | Low (<1 mg/mL) | Forces oiling out or precipitation; enables extraction. |
Part 3: Experimental Protocols
Protocol A: Self-Validating Purification (pH Switching)
Objective: To purify 3-[2-(dimethylamino)ethyl]aniline from neutral organic impurities and inorganic salts without chromatography.
Principle: This protocol exploits the
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .
-
Acid Extraction (Validation Step 1):
-
Wash: Wash the combined acidic aqueous layer with a small volume of fresh EtOAc to remove entrained neutrals.[1] Discard the organic wash.[1]
-
Base Switch (Validation Step 2):
-
Recovery:
Protocol B: Gravimetric Solubility Determination
Objective: To generate precise solubility data for specific solvent systems.
-
Preparation: Add excess solid 3-[2-(dimethylamino)ethyl]aniline to 5 mL of the target solvent in a sealed vial.
-
Equilibration: Shake/vortex at 25°C for 24 hours.
-
Filtration: Filter the saturated solution through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
-
Quantification: Evaporate the solvent under a nitrogen stream or vacuum, then dry to constant weight.[1]
-
Calculation:
-
Part 4: Visualization of Workflows
Diagram 1: pH-Dependent Speciation & Solubility Logic
This diagram illustrates how pH impacts the charge state and solvent affinity of the molecule.
Caption: Chemical speciation of 3-[2-(dimethylamino)ethyl]aniline across pH ranges, dictating solvent affinity.
Diagram 2: Self-Validating Purification Workflow
A visual guide to the "pH Switch" extraction protocol described in Part 3.
Caption: Step-by-step purification workflow utilizing pH-dependent solubility switching to isolate the target.
References
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A Technical Guide to the Differentiated Basicity of Nitrogen Centers in 3-[2-(dimethylamino)ethyl]aniline
Abstract
This technical guide provides a comprehensive analysis of the acid dissociation constants (pKa) for the two distinct basic nitrogen centers within the molecule 3-[2-(dimethylamino)ethyl]aniline. We delve into the underlying electronic and structural factors that differentiate the basicity of the aromatic aniline nitrogen and the aliphatic dimethylamino nitrogen. This document synthesizes theoretical principles with established experimental methodologies, offering researchers and drug development professionals a robust framework for understanding and predicting the ionization behavior of complex polybasic molecules. We explore the foundational concepts of resonance and inductive effects, detail validated protocols for pKa determination, and interpret the expected results in the context of intramolecular interactions.
Introduction: The Significance of Site-Specific pKa
In the fields of medicinal chemistry and materials science, the ionization state of a molecule is a critical determinant of its physicochemical properties, including solubility, lipophilicity, and receptor-binding affinity. For molecules possessing multiple ionizable centers, such as 3-[2-(dimethylamino)ethyl]aniline, understanding the specific pKa value of each functional group is paramount. This molecule presents two distinct basic sites: a primary aromatic amine (an aniline moiety) and a tertiary aliphatic amine (a dimethylamino group). The core objective of this guide is to elucidate why these two nitrogen atoms exhibit markedly different basicities and to provide the theoretical and practical tools to quantify this difference.
Theoretical Foundations of Amine Basicity
The basicity of an amine is fundamentally determined by the availability of the nitrogen's lone pair of electrons to accept a proton. Any structural or electronic feature that increases the electron density on the nitrogen atom will enhance its basicity, resulting in a higher pKa for its conjugate acid. Conversely, features that decrease electron density will lower basicity and the corresponding pKa.
The Weak Basicity of Aromatic Amines: The Case of Aniline
Aniline is a significantly weaker base than aliphatic amines, with the pKa of its conjugate acid being approximately 4.6.[1][2][3] This reduced basicity is attributed to two primary factors:
-
Resonance Delocalization: The lone pair of electrons on the aniline nitrogen is not localized on the atom itself. Instead, it is delocalized into the π-electron system of the benzene ring through resonance.[1][4][5] This delocalization stabilizes the neutral molecule but means the lone pair is less available for bonding with a proton.
-
Inductive Effect: The carbon atoms of the benzene ring are sp²-hybridized, which makes them more electronegative than the sp³-hybridized carbons found in aliphatic chains.[5] This results in an electron-withdrawing inductive effect, further pulling electron density away from the nitrogen atom.[5]
The Strong Basicity of Aliphatic Amines: The Case of Dimethylamine
In contrast, aliphatic amines are considerably stronger bases. The pKa of the conjugate acid of dimethylamine is approximately 10.73.[6][7][8][9][10] The primary reason for this enhanced basicity is the electronic influence of the alkyl groups.
-
Inductive Effect: Alkyl groups, such as the methyl groups in dimethylamine, are electron-donating.[11][12][13] They push electron density towards the nitrogen atom, increasing the electron density of the lone pair and making it more readily available for protonation.[11][13]
Predicting the pKa Values in 3-[2-(dimethylamino)ethyl]aniline
By applying these core principles, we can predict the relative basicities of the two nitrogen atoms in 3-[2-(dimethylamino)ethyl]aniline.
-
The Dimethylamino Group: This is a tertiary aliphatic amine. Its basicity will be primarily governed by the electron-donating inductive effect of its two methyl groups and the ethyl chain. We can therefore predict its pKa will be high, characteristic of a typical tertiary alkylamine, likely in the range of 9.5-11.0.
-
The Aniline Group: This is an aromatic amine. Its basicity will be inherently low due to resonance delocalization. The substituent at the meta position is a -CH₂CH₂N(CH₃)₂ group. This alkyl chain acts as a weak electron-donating group through induction (+I effect).[5] An electron-donating group on the aniline ring generally increases basicity.[14][15] Therefore, the pKa of this nitrogen should be slightly higher than that of unsubstituted aniline (pKa ≈ 4.6).
However, a crucial intramolecular interaction must be considered. Once the more basic dimethylamino group is protonated, the resulting positively charged ammonium group [-CH₂CH₂NH(CH₃)₂]⁺ will exert a powerful electron-withdrawing inductive effect (-I effect) through the ethyl bridge. This effect will significantly decrease the electron density on the aniline nitrogen, making it less basic and lowering its pKa.
Predicted pKa Summary
| Functional Group | Predicted pKa Range | Primary Influencing Factors |
| Dimethylamino Group | ~9.5 - 11.0 | Localized lone pair; +I (electron-donating) effect of alkyl groups. |
| Aniline Group | ~4.0 - 5.0 | Delocalized lone pair (resonance); -I (electron-withdrawing) effect after protonation of the dimethylamino group. |
The logical flow of protonation is visualized in the diagram below. The more basic aliphatic amine is protonated first, followed by the less basic aromatic amine at a much lower pH.
Caption: Protonation sequence of 3-[2-(dimethylamino)ethyl]aniline.
Experimental Determination of pKa Values
Two primary, robust methods are employed for the accurate determination of pKa values: potentiometric titration and UV-Vis spectrophotometry.[16]
Workflow for pKa Determination
The general experimental workflow involves preparing the analyte solution and systematically changing the pH while monitoring a physical property that is dependent on the ionization state.
Caption: General experimental workflow for pKa determination.
Protocol 1: Potentiometric Titration
This method relies on monitoring the change in pH of a solution of the analyte as a standardized titrant is added incrementally.[17][18] The pKa values correspond to the pH at the midpoints of the buffer regions on the resulting titration curve.
Step-by-Step Methodology:
-
Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[17][19]
-
Sample Preparation: Accurately weigh and dissolve a sample of 3-[2-(dimethylamino)ethyl]aniline in a suitable solvent (e.g., a water-methanol mixture) to a known concentration (e.g., 1-10 mM). Add an inert salt like KCl to maintain a constant ionic strength.[17]
-
Initial pH Adjustment: Adjust the initial pH of the solution to a low value (e.g., pH 2) using a strong acid (e.g., 0.1 M HCl) to ensure both amine groups are fully protonated.
-
Titration: Place the solution in a temperature-controlled vessel with constant stirring. Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of NaOH added. For a diprotic base like the analyte, two distinct equivalence points will be observed. The pKa values are determined from the pH at the half-equivalence points (i.e., the center of the flat buffer regions).[17] Advanced analysis can be done using derivative plots (d(pH)/dV) to more accurately locate the endpoints.[18][20]
Protocol 2: UV-Vis Spectrophotometry
This technique is applicable when the protonated and deprotonated forms of the molecule have different ultraviolet or visible light absorption spectra.[16] This is often the case for molecules containing chromophores, such as the aniline ring.
Step-by-Step Methodology:
-
Spectral Scans: Prepare two stock solutions of the analyte at the same concentration. Adjust one to a very low pH (~2) to isolate the spectrum of the fully protonated species (BH₂²⁺) and the other to a very high pH (~12) for the neutral species (B). Record the full UV-Vis spectrum (e.g., 200-400 nm) for both solutions to identify the wavelengths of maximum absorbance (λ_max) for each form.
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges (e.g., from pH 3 to 6 for the aniline and pH 9 to 12 for the dimethylamino group).
-
Absorbance Measurements: Add an identical, known amount of the analyte to each buffer solution. Measure the absorbance of each solution at the λ_max values identified in Step 1.[19]
-
Data Analysis: Using the Henderson-Hasselbalch equation and Beer's Law, the pKa can be determined.[21] A plot of pH versus log([B]/[BH⁺]) or log([BH⁺]/[BH₂²⁺]) will yield a straight line with a y-intercept equal to the pKa.[19]
Conclusion
The 3-[2-(dimethylamino)ethyl]aniline molecule serves as an excellent model for understanding the interplay of electronic effects in polybasic compounds. The aliphatic dimethylamino group is the more basic center (pKa₁ ≈ 10), a consequence of the electron-donating inductive effects of its alkyl substituents which localize and enhance the availability of the nitrogen's lone pair. The aromatic aniline nitrogen is significantly less basic (pKa₂ ≈ 4.5), primarily because its lone pair is delocalized into the benzene ring's π-system. This inherent difference is further amplified by the electron-withdrawing inductive effect imposed by the dimethylammonium cation after the first protonation event. A thorough understanding of these principles, verified through established experimental methods like potentiometric titration, is essential for the rational design and development of new chemical entities in the pharmaceutical and chemical industries.
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Methylamine vs Dimethylamine: How Structural Differences Impact Fragrance Applications. (2025, December 26). [Link]
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Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]
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Chemistry LibreTexts. (2019, June 5). 23.3 Basicity of Amines. [Link]
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Safety data sheet (SDS) for 3-[2-(dimethylamino)ethyl]aniline
The following is an in-depth technical guide and safety analysis for 3-[2-(dimethylamino)ethyl]aniline .
Executive Summary & Chemical Identity
This guide serves as a specialized Safety Data Sheet (SDS) supplement for researchers utilizing 3-[2-(dimethylamino)ethyl]aniline . Unlike standard commercial SDSs, this document integrates physicochemical logic with toxicological mechanisms to support safe experimental design in drug discovery and organic synthesis.
This compound is a bifunctional building block containing an electron-rich aromatic amine (aniline) and a basic aliphatic tertiary amine. This dual functionality dictates its specific hazards: Corrosivity (from the aliphatic amine) and Systemic Toxicity (from the aniline moiety).
Product Identification
| Parameter | Detail |
| Chemical Name | 3-[2-(dimethylamino)ethyl]aniline |
| Synonyms | 3-(2-dimethylaminoethyl)phenylamine; m-[(dimethylamino)ethyl]aniline |
| CAS Number | Research Chemical (Analogous to 76935-75-6 for primary amine) |
| Molecular Formula | C₁₀H₁₆N₂ |
| Molecular Weight | 164.25 g/mol |
| SMILES | CN(C)CCC1=CC(=CC=C1)N |
| Structure | meta-substituted benzene ring with an ethyl-dimethylamine tail |
Critical Hazard Profiling (GHS Classification)
Rationale: This section moves beyond simple "Danger" labels to explain the mechanistic basis of the toxicity, allowing researchers to assess risk in novel workflows.
GHS Label Elements[5]
-
Signal Word: DANGER
-
Pictograms:
- (Corrosion)
- (Acute Tox)
- (Systemic)
Hazard Statements & Mechanism
| Code | Statement | Mechanistic Insight |
| H301/H311 | Toxic if swallowed or in contact with skin.[1] | Methemoglobinemia Risk: Like all anilines, metabolic N-hydroxylation produces phenylhydroxylamine, which oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), impairing oxygen transport [1]. |
| H314 | Causes severe skin burns and eye damage.[2][3][4][5] | Aliphatic Basicity: The dimethylaminoethyl group (pKa ≈ 9.5) creates a highly alkaline local environment upon contact with moisture, causing saponification of membrane lipids. |
| H317 | May cause an allergic skin reaction. | Haptenization: The aniline moiety can form covalent adducts with skin proteins via radical mechanisms, triggering T-cell mediated sensitization. |
| H373 | May cause damage to organs (Blood, Liver). | Chronic exposure stresses the spleen (red blood cell sequestration) and liver (cytochrome P450 metabolism). |
Physicochemical Properties & Experimental Implications
Rationale: Understanding these properties is essential for workup and purification strategies.
| Property | Value (Predicted/Analog) | Experimental Implication |
| Physical State | Viscous Liquid (Yellow to Brown) | Viscosity increases oxidation risk; handle under inert gas. |
| Boiling Point | ~280°C (at 760 mmHg) | High boiling point makes removal by rotovap difficult; requires high-vacuum distillation (<1 mmHg). |
| pKa (1) | ~9.5 (Dimethylamino) | Protonates first. Acidic washes (pH 4-5) will extract the compound into the aqueous phase. |
| pKa (2) | ~4.0 (Aniline) | Weakly basic. Requires strong acid (pH < 2) to fully diprotonate. |
| Solubility | Soluble in DCM, EtOAc, MeOH | Lipophilic enough for organic extraction at pH > 10. |
| Stability | Air/Light Sensitive | Critical: Anilines darken rapidly due to radical oxidation. Store in amber vials under Argon. |
Handling, Storage, and Reactivity
Protocol: Self-validating safety systems for the laboratory.
Storage Protocol
-
Atmosphere: Must be stored under Argon or Nitrogen .
-
Temperature: Refrigerate at 2–8°C .
-
Container: Amber glass with a Teflon-lined cap to prevent light degradation and cap corrosion.
Incompatible Materials (Reactivity Matrix)
-
Acid Chlorides/Anhydrides: Violent exothermic reaction forming amides.
-
Strong Oxidizers: Risk of ignition; rapid formation of azo/nitro compounds.
-
Acids: Exothermic salt formation.
Visualization: Handling Workflow
The following diagram outlines the decision logic for handling this compound based on scale and operation.
Caption: Logic flow for selecting Personal Protective Equipment (PPE) and engineering controls based on experimental scale.
Emergency Response & Toxicology
Rationale: Immediate action is required for aniline exposure to prevent systemic hypoxia.
First Aid Protocols
-
Eye Contact: Immediate irrigation for 15+ minutes .[2][3][6] Do not use neutralization agents. Consult an ophthalmologist (alkaline burns penetrate deep).
-
Skin Contact:
-
Drench: Wash immediately with polyethylene glycol 400 (PEG 400) or copious water. Note: PEG 400 is superior for solubilizing lipophilic amines.
-
Monitor: Watch for cyanosis (blue lips/nails) for 24 hours.
-
-
Inhalation: Remove to fresh air. If breathing is labored, administer oxygen. Warning: Rescuers must wear SCBA to avoid secondary exposure.
Specific Antidote: Methemoglobinemia
If patient exhibits cyanosis or blood is chocolate-brown:
-
Treatment: Methylene Blue (1-2 mg/kg IV) is the standard antidote [2].
-
Mechanism: Accelerates the enzymatic reduction of Methemoglobin back to Hemoglobin.
Visualization: Toxicity Pathway
Understanding the metabolic activation is crucial for recognizing delayed symptoms.
Caption: Mechanism of Aniline-induced Methemoglobinemia, highlighting the critical oxidation step in the erythrocyte.
Waste Management & Disposal
-
Classification: Hazardous Chemical Waste (Toxic, Corrosive).
-
Disposal Method:
-
Dissolve in a combustible solvent (e.g., acetone).
-
Incinerate in a chemical incinerator equipped with an afterburner and scrubber.
-
Note: Combustion produces Nitrogen Oxides (NOx). Ensure scrubber is active.
-
-
Do NOT: Do not dispose of down the drain. Toxic to aquatic life (H411).[7]
References
-
Kiese, M. (1966). "The Biochemical Production of Ferrihemoglobin-Forming Derivatives from Aromatic Amines, and Mechanisms of Ferrihemoglobin Formation". Pharmacological Reviews, 18(3), 1091–1161.
-
Clifton, J., & Leikin, J. B. (2003). "Methylene blue". American Journal of Therapeutics, 10(4), 289-315.
-
PubChem. (2025).[5][8] "Compound Summary for CID 28720801". National Center for Biotechnology Information.
-
ECHA. (2024).[8] "Guidance on the Application of the CLP Criteria". European Chemicals Agency.[8]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 3-[2-(Dimethylamino)ethoxy]aniline | C10H16N2O | CID 16778205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 3-(2-Aminoethyl)aniline | C8H12N2 | CID 20134827 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Sourcing, Pricing Dynamics, and Analytical Validation of High-Purity 3-[2-(Dimethylamino)ethyl]aniline
Target Audience: Researchers, Medicinal Chemists, and Pharmaceutical Procurement Professionals Content Type: Technical Whitepaper & Application Guide
Executive Summary & Structural Rationale
In modern drug discovery, the incorporation of basic amine moieties is a fundamental strategy for modulating the physicochemical properties of lead compounds. 3-[2-(dimethylamino)ethyl]aniline (PubChem CID 28720801)[1] is a highly specialized, bifunctional building block. It features a primary aniline ring—serving as a versatile handle for amide coupling, Buchwald-Hartwig aminations, or urea formations—and a terminal tertiary amine that acts as a potent solubilizing group.
Unlike its widely commercialized para-substituted counterpart, the meta-isomer provides a distinct spatial vector. This specific geometry is frequently leveraged in structure-activity relationship (SAR) campaigns to navigate around steric clashes within tight kinase hinge regions, or to fine-tune the basicity (pKa) of the terminal amine via inductive effects. Because it is rarely stocked in bulk, sourcing this compound requires a strategic approach to custom synthesis and rigorous, orthogonal analytical validation.
Diagram 1: Mechanistic role of 3-[2-(dimethylamino)ethyl]aniline as a bifunctional pharmacophore.
Strategic Sourcing & Pricing Dynamics
Because 3-[2-(dimethylamino)ethyl]aniline is a niche intermediate, it is not typically available as an off-the-shelf commodity. Procurement teams must rely on Contract Research Organizations (CROs) for custom synthesis. To negotiate effectively, we utilize the commercially abundant para-isomer—4-(2-dimethylaminoethyl)aniline (CAS 5636-52-2)—as a pricing proxy[2][3].
Quantitative Pricing Analysis (Proxy Baseline)
The table below summarizes the catalog pricing for the para-isomer, providing a baseline for estimating the custom synthesis costs of the meta-isomer.
| Supplier / Source | Compound Isomer | Quantity | Listed Price (USD) | Purity Grade | Reference |
| Chem-Impex | 4-isomer (Proxy) | 100 mg | $81.92 | ≥ 98% (NMR) | [2] |
| Chem-Impex | 4-isomer (Proxy) | 1 g | $331.87 | ≥ 98% (NMR) | [2] |
| Biosynth | 4-isomer (Proxy) | 100 mg | $134.00 | Research Grade | [3] |
| Matrix Scientific | 4-isomer (Proxy) | 1 g | $319.00 | 95%+ | [3] |
| Custom CDMO | 3-isomer (Target) | 1 g | $1,000 - $1,500 * | > 98% (LCMS/NMR) | Estimated |
*Causality of the Custom Premium: The 3x to 5x cost multiplier for the meta-isomer is driven by the lack of economies of scale and the necessity of specialized precursors (e.g., 3-nitrophenylacetic acid derivatives) followed by multi-step reduction and reductive amination protocols.
Diagram 2: Logical relationship model for sourcing strategy and cost estimation.
Self-Validating Analytical Protocol (E-E-A-T)
As a Senior Application Scientist, I mandate that you never blindly trust a vendor's Certificate of Analysis (CoA) for custom-synthesized amines. These compounds are highly susceptible to oxidation (forming N-oxides) and may contain residual heavy metals (e.g., Palladium) from catalytic hydrogenation steps.
The following step-by-step methodology is designed as a self-validating system . Each analytical technique compensates for the blind spots of the others.
Step 1: Mass Confirmation via LC-MS
-
Objective: Confirm the presence of the target molecule.
-
Method: Electrospray Ionization (ESI+) in positive mode.
-
Causality: The monoisotopic mass of the compound is 164.13 Da[1]. In ESI+, the highly basic dimethylamino group will readily accept a proton, yielding a dominant [M+H]+ peak at m/z 165.13 [1]. If this peak is absent, the synthesis failed.
Step 2: Purity Quantification via HPLC-UV
-
Objective: Ensure >98% purity for biological assays.
-
Column: Reverse-phase C18 (e.g., Waters XBridge, 5 µm, 4.6 x 150 mm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
B: 0.1% TFA in Acetonitrile.
-
-
Causality: Why TFA? Basic tertiary amines interact strongly with residual silanol groups on silica-based C18 columns, causing severe peak tailing. TFA acts as an ion-pairing agent, protonating the amine and masking the silanols. This ensures sharp, symmetrical peaks, preventing broad tails from hiding underlying impurities. Detection should be set to 254 nm to capture the conjugated aniline chromophore.
Step 3: Structural Isomer Verification via 1H-NMR
-
Objective: Prove the compound is the meta-isomer, not the ortho or para isomer.
-
Method: 400 MHz 1H-NMR in CDCl3 or DMSO-d6.
-
Causality: LC-MS cannot differentiate between positional isomers because they share the exact same mass. You must look at the aromatic region (6.0 - 7.5 ppm). The para-isomer exhibits a highly symmetric AA'BB' system (two distinct doublets). In contrast, the meta-isomer will display a complex 4-proton splitting pattern: a singlet (isolated proton between the two substituents), two doublets, and a triplet. If you see two simple doublets in the aromatic region, the CRO has supplied the wrong isomer.
Diagram 3: Experimental workflow for the self-validating analytical release of the compound.
Conclusion
The procurement and application of 3-[2-(dimethylamino)ethyl]aniline requires a synthesis of commercial strategy and rigorous chemical analysis. Because it acts as a critical structural vector in drug design—imparting both target affinity via the aniline and aqueous solubility via the terminal amine—ensuring its isomeric purity is paramount. By utilizing proxy pricing models for procurement and enforcing an orthogonal, self-validating analytical workflow (LC-MS, TFA-modified HPLC, and NMR), research teams can confidently integrate this building block into their advanced discovery pipelines.
References
- PubChemLite - 3-[2-(dimethylamino)ethyl]aniline (C10H16N2)
- 4-(2-Dimethylamino-ethyl)
- 4-(2-DIMETHYLAMINO-ETHYL)
- 2-(dimethylamino)
Sources
Methodological & Application
Application Note: Chemoselective Reductive Amination of 3-(2-aminoethyl)aniline Derivatives
Abstract
This guide details the strategic execution of reductive amination on 3-(2-aminoethyl)aniline (CAS: 76935-75-6), a "privileged scaffold" in drug discovery containing two distinct nucleophilic centers: a primary aliphatic amine and a primary aromatic aniline.
The coexistence of these functional groups presents a tripartite chemoselectivity challenge:
-
Differentiation between the highly nucleophilic aliphatic amine (
) and the less nucleophilic aniline ( ). -
Prevention of over-alkylation (formation of tertiary amines).
-
Suppression of the Pictet-Spengler cyclization, a thermodynamically favorable side reaction that fuses a tetrahydroisoquinoline ring.
This note provides validated protocols for selective alkylation and highlights the mechanistic "traps" often overlooked in standard literature.
Strategic Analysis: The Chemoselectivity Triangle
Success with this substrate requires navigating three competing reaction pathways. The choice of reagents and pH is critical to favoring one pathway over the others.
Mechanistic Pathways
-
Path A (Kinetic Control): Rapid imine formation at the aliphatic amine followed by reduction. This is the default pathway under neutral/mildly basic conditions.
-
Path B (Thermodynamic Trap): Acid-catalyzed condensation of the aliphatic amine with an aldehyde, followed by intramolecular electrophilic aromatic substitution (Pictet-Spengler). This irreversibly forms a tetrahydroisoquinoline.
-
Path C (Difficult): Selective alkylation of the aniline. This is generally impossible to achieve directly in the presence of the free aliphatic amine and requires a protection-deprotection strategy.
Visualization of Reaction Pathways
Figure 1: Competing pathways for 3-(2-aminoethyl)aniline. Path A represents the desired reductive amination of the aliphatic chain. Path B represents the cyclization risk.
Critical Reagent Selection
The choice of reducing agent dictates the success of the chemoselectivity.
| Reducing Agent | Reactivity Profile | Recommended For | Risk Level |
| NaBH(OAc)₃ | Mild, proton-independent. Reduces imines faster than aldehydes. | Protocol 1 (Aliphatic) | Low. Best for avoiding over-alkylation. |
| NaBH₃CN | pH-dependent. Requires pH ~6. Toxic. | Historical use only. | High. Acidic pH promotes Pictet-Spengler cyclization. |
| NaBH₄ | Strong. Reduces aldehydes/ketones rapidly. | Not recommended for direct reductive amination. | High. Leads to alcohol side products. |
| H₂ / Pd-C | Non-selective. | Complete alkylation. | High. Can reduce the aromatic ring or hydrogenolyze benzyl groups. |
Experimental Protocols
Protocol 1: Selective Alkylation of the Aliphatic Amine
Objective: Mono-alkylation of the ethyl-chain amine while leaving the aniline untouched.
Mechanism: Exploits the
Reagents:
-
Substrate: 3-(2-aminoethyl)aniline (1.0 equiv)
-
Aldehyde: 1.0 - 1.1 equiv (Strict stoichiometry is vital)
-
Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Additive: Acetic Acid (AcOH) - Use with caution (0.0 equiv recommended to avoid cyclization).
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve 3-(2-aminoethyl)aniline (1.0 mmol) in anhydrous DCE (5 mL).
-
Imine Formation: Add the aldehyde (1.0 mmol) dropwise at room temperature.
-
Checkpoint: Stir for 30-60 mins. The aliphatic amine reacts rapidly. If the aldehyde is aromatic, imine formation is often observable by a color change.
-
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 mmol) in one portion.
-
Note: STAB is preferred over NaBH₃CN because it does not require acidic conditions, significantly reducing the risk of Pictet-Spengler cyclization [1].
-
-
Reaction: Allow to warm to room temperature and stir for 2-4 hours.
-
Monitoring: TLC/LC-MS. Look for the disappearance of the aldehyde. The product mass will be
.
-
-
Quench: Quench with saturated aqueous NaHCO₃ (basic workup is essential to free the amine).
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Validation Criteria:
-
¹H NMR: Look for the diagnostic shift of the methylene protons adjacent to the aliphatic nitrogen. The aromatic protons should remain largely unperturbed compared to the starting material.
-
MS: Confirm mass corresponds to the amine (M+2H relative to imine).
Protocol 2: Selective Alkylation of the Aromatic Amine (Aniline)
Objective: Alkylate the aniline while preserving the aliphatic amine. Challenge: Direct reaction will always favor the aliphatic amine. Solution: A protection-deprotection strategy is mandatory.
Workflow Diagram:
Figure 2: Protection strategy for aniline modification.
Step-by-Step Methodology:
-
Selective Protection: Dissolve diamine in DCM at 0°C. Add
(0.95 equiv) slowly.-
Why? The aliphatic amine is vastly more nucleophilic. At 0°C with a slight substoichiometric amount of anhydride, it is protected exclusively over the aniline [2].
-
-
Aniline Alkylation:
-
Take the Boc-protected intermediate.
-
Add Aldehyde (1.5 equiv) in MeOH/AcOH (9:1).
-
Add NaBH₃CN (2.0 equiv). Note: We can use the stronger/acidic conditions here because the aliphatic amine is "masked" and cannot cyclize.
-
Heat to 40-50°C if necessary (anilines form imines slowly).
-
-
Deprotection: Treat with TFA/DCM (1:1) for 1 hour to remove the Boc group.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Formation of Heterocycle (M-2) | Pictet-Spengler Cyclization.[1] | The reaction became too acidic. Avoid AcOH in Protocol 1. Switch solvent to non-protic (DCE/THF). |
| Dialkylation (Tertiary Amine) | Aldehyde excess or fast kinetics. | Ensure strict 1:1 stoichiometry. Add aldehyde slowly (syringe pump). Use a bulky reducing agent. |
| No Reaction at Aniline | Low nucleophilicity of aniline. | Aniline alkylation requires acid catalysis (AcOH) or heat. Ensure aliphatic amine is protected first. |
| Emulsion during Workup | Polyamines act as surfactants. | Use a high-ionic strength wash (saturated brine) or filter through Celite before extraction. |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Krapcho, A. P., & Kuell, C. S. (1990). "Mono-protected diamines.[2] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines." Synthetic Communications, 20(16), 2559-2564. Link
-
Stöckigt, J., et al. (2011). "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Angewandte Chemie International Edition, 50(37), 8538-8564. Link
Sources
Procedure for protecting aniline group in 3-[2-(dimethylamino)ethyl]aniline
Application Note: Strategic Protection of the Aniline Moiety in Amino-Functionalized Scaffolds
Executive Summary
This guide details the protocol for the chemoselective protection of the primary aniline function in 3-[2-(dimethylamino)ethyl]aniline using the tert-butyloxycarbonyl (Boc) group.[1]
The Challenge: This substrate presents a classic "Amine Duality" problem. It contains two nitrogen centers with vastly different electronic and steric environments:
-
Primary Aniline (
): Low nucleophilicity (pKa ~4.6), requiring forcing conditions or catalysis for protection.[1][2] -
Tertiary Aliphatic Amine (
): High basicity (pKa ~10.0), acting as an internal trap during acidic workups and causing streaking during silica purification.[1][2]
The Solution: A reflux-driven installation of
Chemo-Structural Analysis & Strategy
Before initiating the reaction, the operator must understand the pKa disparity that dictates the workflow.
| Functional Group | Type | Approx. pKa (Conjugate Acid) | Reactivity Profile | Risk Factor |
| Aniline | Primary Aromatic | ~4.6 | Low Nucleophile | Requires heat/DMAP for complete conversion.[1][2] |
| Side Chain | Tertiary Aliphatic | ~10.0 | Base / H-Bond Acceptor | High: Will protonate instantly in acidic wash (1M HCl), causing product loss to aqueous waste.[1][2] |
Strategic Decision Matrix (Graphviz)[1]
Figure 1: Decision matrix highlighting the critical divergence in workup strategy due to the basic tertiary amine side chain.
Detailed Protocol: Boc Protection
Objective: Isolate tert-butyl (3-(2-(dimethylamino)ethyl)phenyl)carbamate.
Materials & Reagents[2][3][4][5][6][7][8][9]
-
Substrate: 3-[2-(dimethylamino)ethyl]aniline (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.1 - 1.2 equiv)[1][2] -
Solvent: Tetrahydrofuran (THF), anhydrous (0.2 M concentration)[1][2]
-
Optional Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv) – Recommended if reaction is sluggish.[1][2]
-
Workup: Ethyl Acetate (EtOAc), Saturated
, Brine.[1][2]
Step-by-Step Methodology
-
Setup:
-
Reagent Addition:
-
Thermal Activation:
-
Workup (The "No Acid" Rule):
-
Cool the mixture to room temperature.
-
Concentrate the volatile THF under reduced pressure (Rotavap) to ~20% volume.
-
Dilute with EtOAc (10x volume).
-
Wash 1: Saturated aqueous
(removes potential acidic byproducts).[1][2] -
Dry: Over anhydrous
. Filter and concentrate to dryness.[2] -
Caution:Do NOT use HCl, Citric Acid, or
solutions. These will protonate the dimethylamino group, rendering the product water-soluble and unrecoverable in the organic layer.
-
Purification Strategy (Self-Validating)
The crude product contains the basic tertiary amine. Standard silica gel is acidic (
Protocol: Amine-Doped Chromatography
-
Slurry Preparation:
-
Eluent System:
-
Validation (QC):
-
TLC: Run TLC in 10% MeOH/DCM. The product should appear as a compact spot. If it streaks (comet tail), the chamber needs more amine vapor.
-
NMR (
): Look for the diagnostic Boc singlet (~1.5 ppm, 9H) and the downfield shift of the aromatic protons ortho to the nitrogen.
-
Troubleshooting & Mechanism
Reaction Mechanism (Graphviz)
Figure 2: Nucleophilic acyl substitution mechanism driven by thermal elimination of
Common Issues Table
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Aniline nucleophilicity is too low.[1][2] | Add 5-10 mol% DMAP; increase reflux time. |
| Product stuck on Column | Acidic silanol interaction.[1][2][9][10] | Flush column with DCM/MeOH/TEA (89:10:1).[1][2] |
| Low Yield after Workup | Product lost to aqueous phase.[1][2] | Check pH of aqueous wash.[2] If < 8, basify with NaOH and re-extract with DCM.[2] |
References
-
Greene's Protective Groups in Organic Synthesis
-
Boc Protection Mechanism & C
-
Purific
Sources
- 1. 3-[2-(Dimethylamino)ethoxy]aniline | C10H16N2O | CID 16778205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-[2-(dimethylamino)ethoxy]aniline | 181513-08-6 [sigmaaldrich.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
Application Note: Strategic Utilization of 3-[2-(dimethylamino)ethyl]aniline in Kinase Inhibitor Synthesis
Executive Summary
This guide details the strategic application of 3-[2-(dimethylamino)ethyl]aniline (CAS 13556-98-4) as a critical building block in the development of small-molecule kinase inhibitors.[1] In the context of drug discovery, this moiety serves a dual function: the aniline group acts as a robust linker to the kinase hinge-binding core (typically a heterocycle), while the dimethylaminoethyl tail extends into the solvent-exposed region to enhance aqueous solubility and pharmacokinetic (PK) profiles.
This document provides validated protocols for synthesizing this intermediate, coupling it to common kinase scaffolds (specifically 2,4-dichloropyrimidine), and optimizing purification strategies for these basic, polar compounds.
Scientific Rationale & Design Principles
The "Solvent Front" Strategy
Kinase inhibitors generally consist of a hydrogen-bonding "hinge binder" and a "tail" that extends towards the solvent front.[1] The 3-[2-(dimethylamino)ethyl] moiety is a privileged structure in this domain for three reasons:
-
Solubility Enhancement: The tertiary amine (
) is protonated at physiological pH, drastically improving the aqueous solubility of otherwise lipophilic heterocyclic cores.[1] -
Salt Bridge Formation: The protonated amine often forms stabilizing electrostatic interactions (salt bridges) with aspartate or glutamate residues located at the rim of the ATP-binding pocket.[1]
-
Metabolic Stability: Unlike piperazine tails (common in early generation inhibitors like Imatinib), the dimethylaminoethyl chain avoids specific oxidative metabolic liabilities associated with cyclic amines, though it introduces its own (e.g., N-oxidation).
Physicochemical Profile
| Property | Value | Implication for Synthesis |
| Molecular Weight | 164.25 g/mol | Low MW fragment efficient for Ligand Efficiency (LE).[1] |
| Predicted pKa | ~9.2 (tertiary amine), ~4.0 (aniline) | Selective coupling possible; aniline reacts while tail remains inert. |
| LogP | ~1.3 | Good balance of lipophilicity for cell permeability.[1] |
| Physical State | Viscous Oil / Low melting solid | Handling as HCl or oxalate salt is recommended for stoichiometry.[1] |
Experimental Protocols
Protocol A: Synthesis of the Building Block
Note: While commercially available, in-house synthesis allows for rapid analog generation (e.g., diethyl, pyrrolidinyl variants).
Route: 3-Nitrophenylacetic acid
Step 1: Amide Formation [1]
-
Reagents: 3-Nitrophenylacetic acid (1.0 eq), Dimethylamine (2.0 eq, 2M in THF), HATU (1.2 eq), DIPEA (3.0 eq), DMF.
-
Procedure: Dissolve acid and DIPEA in DMF. Add HATU and stir for 10 min. Add dimethylamine solution.[1][2][3] Stir at RT for 4h.[1]
-
Workup: Dilute with EtOAc, wash with 1M HCl, sat. NaHCO3, and brine. Dry (Na2SO4) and concentrate.[3][4]
-
Yield: Expect >90% of N,N-dimethyl-2-(3-nitrophenyl)acetamide .
Step 2: Global Reduction (Nitro & Amide) [1]
-
Reagents: LiAlH4 (4.0 eq), dry THF.
-
Procedure: Cool LiAlH4/THF suspension to 0°C. Add amide (from Step 1) dropwise. Reflux for 12h.
-
Quench: Fieser workup (
g LAH mL H2O, mL 15% NaOH, mL H2O). Filter precipitate.[1][2] -
Purification: The resulting 3-[2-(dimethylamino)ethyl]aniline is an air-sensitive oil.[1] Purify via Kugelrohr distillation or immediate salt formation (2.0 eq HCl in dioxane).
Protocol B: Coupling to Kinase Scaffold ( )
Target: Synthesis of a prototype inhibitor using a 2,4-dichloropyrimidine core.
Reaction Logic: The aniline nitrogen is the nucleophile.[1] The tertiary amine tail is non-nucleophilic under these conditions but acts as an internal base.[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in
-Butanol or IPA (0.1 M concentration). -
Addition: Add 3-[2-(dimethylamino)ethyl]aniline (1.0 eq) and DIPEA (2.5 eq).
-
Critical Note: If using the HCl salt of the aniline, increase DIPEA to 3.5 eq.
-
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by LCMS.[1]
-
Workup: Remove solvent in vacuo. Redissolve residue in DCM. Wash with water.[1]
-
Purification: Flash Chromatography (See Section 3.3).[1]
Protocol C: Purification & Handling
Basic amine-containing compounds often streak on standard silica gel due to interaction with acidic silanols.[1]
Optimized Mobile Phase:
-
Solvent B: Methanol containing 7N Ammonia (MeOH/NH3)[1]
-
Gradient: 0%
10% B over 20 CV (Column Volumes).
Alternative (if NH3 is unavailable):
-
Add 1% Triethylamine (TEA) to the DCM/MeOH mobile phase.[1]
-
Warning: TEA is harder to remove; requires extended drying or lyophilization.[1]
Visualizing the Workflow
The following diagram illustrates the synthetic logic and the pharmacophore integration of the molecule.
Caption: Synthetic workflow from precursor acid to final kinase inhibitor, highlighting the modular assembly of the pharmacophore.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in SnAr | Aniline oxidation or low nucleophilicity.[1] | Perform reaction under |
| Product Streaking on TLC | Interaction with silica silanols.[1] | Pre-treat TLC plate with 5% TEA in MeOH before spotting.[1] |
| Regioisomer Mix (C2 vs C4) | High temperature or excess aniline.[1] | Lower temp to 40°C; control stoichiometry strictly (0.95 eq aniline). |
| Oil Formation | Product is a low-melting solid.[1] | Convert to HCl salt: Dissolve in Et2O, add 2M HCl in Et2O dropwise. Filter white solid.[1][2] |
References
-
Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal. Link
-
Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer.[1] Link
-
National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 28720801, 3-[2-(dimethylamino)ethyl]aniline." PubChem. Link
-
Cohen, P. (2002).[1] "Protein kinases—the major drug targets of the twenty-first century?" Nature Reviews Drug Discovery.[1] Link
-
BenchChem. (2025).[1] "Structure-Activity Relationship of 3-(2-chloropyridin-4-yl)oxyaniline Derivatives." BenchChem Technical Notes. Link
Sources
Buchwald-Hartwig amination using 3-[2-(dimethylamino)ethyl]aniline as a nucleophile
Application Note: Buchwald-Hartwig Amination of 3-[2-(dimethylamino)ethyl]aniline
Executive Summary
This guide details the protocol for utilizing 3-[2-(dimethylamino)ethyl]aniline (CAS: 6711-46-2) as a nucleophile in Buchwald-Hartwig amination. This substrate presents a specific challenge common in medicinal chemistry: the presence of a basic tertiary amine side chain capable of coordinating to the palladium catalyst, potentially arresting the catalytic cycle (catalyst poisoning).
To overcome this, this protocol prioritizes the use of Third and Fourth Generation (G3/G4) Palladacycle Precatalysts ligated with bulky, electron-rich dialkylbiarylphosphines (e.g., BrettPhos). These systems sterically preclude the coordination of the aliphatic amine side chain while facilitating the reductive elimination of the desired diarylamine.
Substrate Analysis & Chemoselectivity
| Property | Specification | Implication for Catalysis |
| Substrate | 3-[2-(dimethylamino)ethyl]aniline | Primary aniline nucleophile. |
| CAS Number | 6711-46-2 | Verified identity.[1] |
| pKa (Aniline) | ~4.0 - 5.0 | Low nucleophilicity; requires base deprotonation. |
| pKa (Side chain) | ~9.5 (Tertiary amine) | High basicity. Risk of Pd-coordination (poisoning). |
| Risk Factor | Competitive Binding | The side chain NMe₂ can displace labile ligands on Pd(0) or Pd(II), forming inactive "off-cycle" species. |
Strategic Approach: To prevent the side chain from binding to the metal center, we employ BrettPhos , a ligand with significant steric bulk. The ligand's size creates a "protective shell" around the Pd center, allowing the smaller, planar primary aniline to approach and react while excluding the bulkier, flexible dimethylaminoethyl tail.
Catalyst Selection Guide
For this specific substrate class (Primary Aniline + Basic Side Chain), the following catalyst systems are validated.
Primary Recommendation: The "Robust" System
-
Catalyst: BrettPhos Pd G3 (or G4).
-
Why: Rapid activation at low temperatures; the precatalyst scaffold prevents initial aggregate formation. BrettPhos is electronically tuned for primary amines.
-
Loading: 0.5 – 2.0 mol%.
Secondary Recommendation: The "Economy" System
-
Catalyst: Pd(OAc)₂ + BINAP (or Xantphos).[2]
-
Why: Cost-effective for simple aryl bromides. Requires higher temperatures (80-100°C) and is more susceptible to inhibition by the side chain.
-
Loading: 2.0 – 5.0 mol%.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the critical "Anti-Poisoning" role of the bulky ligand.
Figure 1: Catalytic cycle highlighting the risk of off-cycle trap formation by the basic side chain (Red) and the productive pathway enabled by bulky ligands (Green).
Detailed Experimental Protocol
Reaction Scale: 1.0 mmol (Representative) Substrate: 3-[2-(dimethylamino)ethyl]aniline + Aryl Bromide
Materials:
-
Nucleophile: 3-[2-(dimethylamino)ethyl]aniline (1.2 equiv, 197 mg)
-
Catalyst: BrettPhos Pd G3 (0.01 equiv, 1 mol%, ~9 mg)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv, 135 mg)
-
Note: If the electrophile contains esters or nitriles, switch to Cs₂CO₃ (2.0 equiv).
-
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous, 4 mL)
Step-by-Step Workflow:
-
Vessel Preparation:
-
Oven-dry a 20 mL reaction vial containing a magnetic stir bar.
-
Cool under a stream of Argon or Nitrogen.
-
-
Reagent Charging (Solids):
-
Add BrettPhos Pd G3 (1 mol%) and NaOtBu (1.4 equiv) to the vial.
-
Critical: If the Aryl Bromide is a solid, add it now.
-
-
Inerting:
-
Cap the vial with a septum.[3]
-
Evacuate and backfill with inert gas (Ar/N₂) three times.
-
-
Reagent Charging (Liquids):
-
Add anhydrous 1,4-Dioxane (4 mL) via syringe.
-
Add 3-[2-(dimethylamino)ethyl]aniline (1.2 equiv) via microliter syringe.
-
Critical: If the Aryl Bromide is a liquid, add it now.
-
-
Reaction:
-
Place the vial in a pre-heated block at 80°C .
-
Stir vigorously (800-1000 rpm).
-
Monitor by LCMS at 1 hour. Most reactions with G3 catalysts complete within 1-4 hours.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove Pd black and salts.
-
Concentrate the filtrate.[2]
-
-
Purification:
-
The product contains a basic amine.[2] Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes before chromatography to prevent streaking.
-
Elute with a gradient of DCM/MeOH (or Hexanes/EtOAc depending on polarity).
-
Optimization & Troubleshooting
Use the following logic tree to solve low-yield issues.
Figure 2: Troubleshooting logic for common failure modes.
Specific Notes on the Nucleophile:
-
Storage: 3-[2-(dimethylamino)ethyl]aniline oxidizes slowly in air (turning dark brown). Distill if the liquid is opaque/black before use to ensure accurate stoichiometry.
-
Base Sensitivity: If using NaOtBu results in decomposition of the electrophile, switch to K₃PO₄ (2.0 equiv) in t-Butanol at 100°C.
References
-
BrettPhos Discovery & Application: Maitre, S. et al. "BrettPhos Pd G3: A Third-Generation Precatalyst for C-N Cross-Coupling."[4] Sigma-Aldrich Technical Bulletin.
-
General Buchwald-Hartwig Protocol (Primary Amines): Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.
-
Substrate Data (PubChem): National Center for Biotechnology Information. "PubChem Compound Summary for CID 28720801, 3-[2-(dimethylamino)ethyl]aniline."
-
Mechanistic Insight (Pd-G3 Precatalysts): Bruno, N. C., et al. (2013). "Rapid, Room-Temperature Buchwald–Hartwig Amination of Heteroaryl Chlorides." Journal of Organic Chemistry.
Sources
Application Note: Advanced Handling Protocols for Air-Sensitive Aniline Derivatives
Executive Summary
Electron-rich aniline derivatives (e.g., phenylenediamines, aminophenols, and electron-donating substituted anilines) are fundamental building blocks in medicinal chemistry. However, their high Highest Occupied Molecular Orbital (HOMO) energy renders them susceptible to rapid oxidative degradation upon exposure to atmospheric oxygen. This degradation manifests as darkening (formation of quinoid imines, azo compounds, or intractable polymers), leading to reduced yields, difficult purifications, and compromised biological assay data.
This guide provides a rigorous, field-proven framework for handling these moieties. Unlike generic "air-sensitive" protocols, this document focuses specifically on the unique acid-base and redox properties of anilines to maximize stability and recovery.
The Chemistry of Degradation
To prevent degradation, one must understand the mechanism. Aniline oxidation is not a simple single-step process; it is a radical cascade.
-
Initiation: One-electron transfer from the nitrogen lone pair to molecular oxygen (or singlet oxygen generated by light), forming an anilinium radical cation .
-
Propagation: Radical cations couple to form hydrazines, which oxidize further to azo compounds, or polymerize into "aniline black" type structures.
-
Catalysis: This process is often acid-catalyzed (silica gel is acidic) and surface-catalyzed (basic alumina can sequester protons).
Key Takeaway: Stability is achieved by removing the electron density from the nitrogen (protonation) or strictly excluding the oxidant (oxygen).
Phase 1: Storage and Stabilization Strategy
The most effective way to handle unstable anilines is to change their physical state.
Protocol A: Conversion to Hydrochloride Salts
Free-base anilines are oils or low-melting solids prone to oxidation. Their hydrochloride salts are crystalline, high-melting, and significantly more resistant to oxidation because the lone pair is tied up in a bond with a proton (
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude aniline (1.0 equiv) in a minimal amount of degassed diethyl ether or 1,4-dioxane.
-
Precipitation: Under a nitrogen stream, add 4M HCl in dioxane (1.1 equiv) dropwise.
-
Observation: A white to off-white precipitate should form immediately.
-
-
Filtration: Filter the solid under a blanket of nitrogen (using an inverted funnel or Schlenk frit).
-
Washing: Wash the cake with cold, degassed ether to remove colored impurities.
-
Drying: Dry under high vacuum (
mbar) for 4 hours. -
Storage: Store in a desiccator or glovebox.
Decision Matrix: Storage Form
Figure 1: Decision matrix for determining the optimal storage state based on physical properties and electronic structure.
Phase 2: Reaction Setup (Inert Handling)
Standard "nitrogen balloon" techniques are often insufficient for sensitive phenylenediamines.
Protocol B: Solvent Degassing (Freeze-Pump-Thaw)
For reactions involving catalytic cycles or radical intermediates, dissolved oxygen is a poison.
| Feature | Sparging (Bubbling Inert Gas) | Freeze-Pump-Thaw (FPT) |
| Efficiency | Removes ~90-95% | Removes >99.9% |
| Time Required | 15-30 mins | 1-2 hours |
| Solvent Loss | High (evaporation) | Minimal |
| Recommendation | HPLC mobile phases, workups | Sensitive synthesis, Pd-catalysis |
FPT Procedure:
-
Place solvent in a Schlenk flask (fill max 50%).[1]
-
Freeze: Submerge in liquid
until solid. -
Pump: Open to high vacuum (0.1 mmHg) for 5-10 mins.
-
Thaw: Close flask, remove from
, thaw in warm water. Gas bubbles will evolve.[1] -
Repeat: Cycle 3 times.
Protocol C: The "Schlenk" Transfer
Never pour a sensitive liquid aniline. Use positive pressure cannulation.[2]
Figure 2: Workflow for positive-pressure cannula transfer of liquid anilines to prevent air contact.
Phase 3: Isolation & Purification (The Critical Zone)
This is where most yields are lost. Silica gel is slightly acidic (
Protocol D: The "Buffered" Silica Column
Objective: Neutralize silica acidity and prevent oxidative streaking.
Materials:
-
Silica Gel (Standard Flash Grade)
-
Triethylamine (TEA) or 1%
in MeOH -
Degassed Eluent (Hexanes/EtOAc)
Procedure:
-
Slurry Preparation: Prepare the silica slurry using the starting eluent mixture containing 1% Triethylamine (v/v) .
-
Packing: Pour the slurry into the column. Flush with 2-3 column volumes of the eluent + 1% TEA.
-
Why? This saturates the acidic silanol sites (
) with TEA ( ), preventing the aniline from binding.
-
-
Loading: Dissolve the crude aniline in a minimum amount of eluent (containing TEA). Do not use DCM if possible, as it can accelerate oxidation in some cases.
-
Elution: Run the column using the TEA-doped solvent system.
-
Concentration: Rotovap immediately. Do not heat the water bath above 30°C. Backfill the rotovap with Nitrogen, not air.
Protocol E: Degassed Aqueous Workup
A common error is using air-saturated water for extraction.
-
Preparation: Sparge all aqueous buffers (saturated
, Brine) with Nitrogen for 20 minutes before use. -
Execution: Perform extractions quickly. If an emulsion forms, do not wait hours for it to settle in open air; use centrifugation or add brine immediately.
Analytical Considerations (NMR)
Problem: Aniline samples often turn black in
Solution:
-
Filter
through a small plug of basic alumina directly into the NMR tube. -
Alternatively, use
(Benzene-d6) or , which are less prone to promoting oxidation. -
Flush the NMR tube headspace with Argon before capping.
References
-
Biotage. (2023).[6] Is there an easy way to purify organic amines? Retrieved from [Link]
-
University of Washington. (n.d.). Freeze-Pump-Thaw Degassing of Liquids.[5][7] Retrieved from [Link]
-
American Chemical Society. (2015).[8] Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. J. Phys. Chem. A. Retrieved from [Link]
Sources
Application Note: Mitigating Oxidation in Dual-Amine Systems – Storage Protocols for 3-[2-(dimethylamino)ethyl]aniline
Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the handling and long-term storage of 3-[2-(dimethylamino)ethyl]aniline, preventing oxidative degradation and ensuring reproducible downstream applications.
Mechanistic Vulnerabilities: The "Why" Behind Degradation
3-[2-(dimethylamino)ethyl]aniline is a bifunctional molecule containing both a primary aromatic amine (aniline) and a tertiary aliphatic amine. This dual-amine architecture presents multiple competing pathways for oxidative degradation when exposed to environmental stressors.
The primary amino group (-NH₂) is strongly electron-donating, rendering the aromatic ring highly electron-rich and exceptionally prone to losing electrons (oxidation)[1]. Pure, freshly distilled aniline derivatives are typically colorless liquids, but they rapidly darken upon exposure to light and atmospheric oxygen[2]. The degradation is initiated by the formation of an aminyl radical via hydrogen abstraction. Once formed, these radicals undergo rapid ortho- and para-coupling to form highly conjugated, colored species such as quinone imines and azo compounds[3]. In advanced stages of oxidation, these intermediates undergo intramolecular cyclization and polymerization to form phenazines and dark, insoluble polyaniline networks[3].
Simultaneously, the tertiary dimethylamino group is susceptible to oxidation by reactive oxygen species (ROS) or trace peroxides, leading to the formation of N-oxides[4]. While N-oxide formation is less visually apparent than aniline polymerization, it drastically alters the molecule's basicity, solubility, and reactivity, ruining stoichiometric calculations for sensitive assays.
Fig 1: Dual oxidation pathways of 3-[2-(dimethylamino)ethyl]aniline triggered by environmental factors.
Causality of Storage Parameters
To arrest the kinetic pathways outlined above, storage conditions must act as a multi-barrier system against oxygen, photons, and thermal energy. The following table summarizes the quantitative and qualitative parameters required to maintain molecular integrity[5].
Table 1: Critical Storage Parameters and Mechanistic Causality
| Parameter | Recommended Specification | Mechanistic Causality |
| Atmosphere | Argon (Ar) Blanketing | Displacing oxygen prevents the formation of aminyl radicals[1]. Argon is preferred over Nitrogen because it is ~1.38x denser than air, allowing it to "settle" and form a protective physical blanket over the liquid interface during capping. |
| Temperature | -20°C (Long-term) 2–8°C (Short-term) | Lowering the temperature reduces the kinetic energy of the system, exponentially slowing the rate of radical propagation and auto-oxidation according to the Arrhenius equation[5]. |
| Container | Amber Glass Vials | UV light provides the activation energy necessary for the homolytic cleavage of N-H bonds and excites ground-state triplet oxygen to highly reactive singlet oxygen. Amber glass blocks wavelengths <400 nm[6]. |
| Seal Integrity | PTFE-lined Septa | Polytetrafluoroethylene (PTFE) is chemically inert and impermeable to atmospheric moisture. Moisture can act as a solvent medium that facilitates proton-coupled electron transfer during oxidation. |
Self-Validating Protocol: Aliquoting and Storage
Repeatedly opening a bulk container of 3-[2-(dimethylamino)ethyl]aniline introduces fresh oxygen and moisture, accelerating degradation with every use[6]. To prevent this, the material must be aliquoted into single-use volumes immediately upon receipt. This protocol is designed as a self-validating system—meaning the integrity of the process is verified analytically before the chemical is committed to long-term storage.
Required Equipment:
-
Glovebox or Schlenk line equipped with high-purity Argon.
-
Oven-dried (120°C) amber glass vials with PTFE-lined caps.
-
Parafilm M®.
-
HPLC-UV or LC-MS system.
Step-by-Step Methodology:
Step 1: Baseline Quality Control (Self-Validation Initiation)
-
Extract a 1 mg sample of the bulk material.
-
Perform an HPLC-UV analysis (typically at 254 nm) to establish a baseline chromatogram.
-
Visually inspect the bulk liquid against a white background. It should be colorless to pale yellow. Note: If the liquid is dark brown or contains particulates, it has already oxidized and must be purified via vacuum distillation prior to proceeding[6].
Step 2: Environmental Purging
-
Transfer the bulk bottle and the pre-dried amber vials into an inert glovebox. If a glovebox is unavailable, utilize a Schlenk line to flush the vials with Argon via a manifold.
Step 3: Single-Use Aliquoting
-
Divide the bulk liquid into the amber vials at volumes corresponding to your standard experimental scale (e.g., 100 µL or 500 µL per vial).
-
Causality: Single-use aliquots eliminate freeze-thaw cycles and prevent the exposure of the entire batch to ambient air during future experiments.
Step 4: Argon Blanketing and Hermetic Sealing
-
Layer the headspace of each vial with a gentle stream of Argon for 10–15 seconds.
-
Immediately cap the vial tightly with a PTFE-lined septum.
-
Wrap the junction between the cap and the glass vial tightly with Parafilm to create a secondary barrier against moisture ingress.
Step 5: Cryogenic Storage
-
Transfer the sealed aliquots to a dedicated -20°C freezer. Ensure the freezer is not "frost-free," as the auto-defrost temperature cycling can compromise stability.
Fig 2: Self-validating workflow for the aliquoting and long-term storage of sensitive anilines.
Quality Control & Troubleshooting
Even with rigorous storage protocols, researchers must verify the integrity of the chemical before use in sensitive downstream applications (e.g., complexation reactions or API synthesis). Use the following troubleshooting matrix to assess the state of your aliquots[6].
Table 2: Diagnostic Cues and Corrective Actions
| Observation | Probable Cause | Impact on Experiment | Corrective Action |
| Pale Yellow Liquid | Minor surface oxidation; normal aging. | Negligible for most standard syntheses. | Proceed with use. For highly sensitive catalytic reactions, consider running a quick HPLC purity check. |
| Dark Brown/Black Liquid | Advanced auto-oxidation; formation of quinone imines and azo compounds[1]. | Severe stoichiometric imbalance; poisoning of metal catalysts. | Do not use directly. Purify the aliquot via vacuum distillation or column chromatography[6]. |
| Insoluble Particulates | Radical polymerization leading to oligo/polyaniline networks[3]. | Physical interference; clogged syringe needles; reaction failure. | Filter the liquid through a 0.22 µm PTFE syringe filter[6]. Re-evaluate the purity of the filtrate via HPLC. |
| New HPLC Peak (High Polarity) | Oxidation of the tertiary amine to an N-oxide[4]. | Altered basicity and nucleophilicity. | Discard the aliquot. N-oxides cannot be easily filtered and require complex chemical reduction to reverse. |
References
-
Aniline | C6H5NH2 | CID 6115 - PubChem. NIH.[Link]
-
Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. ACS Publications.[Link]
-
Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry.[Link]
Sources
Application Note: Scale-Up Synthesis of meta-Dimethylaminoethyl Aniline Building Blocks
Executive Summary & Application Context
The compound meta-dimethylaminoethyl aniline (3-(2-(dimethylamino)ethyl)aniline) is a highly versatile bifunctional building block. Featuring both a primary aniline and a tertiary aliphatic amine, it is a privileged pharmacophore widely utilized in the development of Central Nervous System (CNS) therapeutics, G-protein coupled receptor (GPCR) ligands, and advanced kinase inhibitors.
For drug development professionals transitioning from discovery to process chemistry, synthesizing this building block at a multi-kilogram scale presents unique challenges. Traditional discovery-scale routes often rely on the amidation of 3-nitrophenylacetic acid followed by aggressive hydride reductions (e.g., using LiAlH₄ or BH₃·THF). While effective at the bench, these methods are fundamentally unsuited for scale-up due to severe thermal hazards, pyrophoric risks, and the generation of stoichiometric metal waste.
This application note details a highly scalable, hydride-free, three-step synthetic workflow. By leveraging a mesylation-amination-hydrogenation sequence, this protocol ensures high atom economy, superior safety profiles, and self-validating quality control at every intermediate stage.
Strategic Route Selection & Causality
The optimized process begins with commercially available 2-(3-nitrophenyl)ethanol. The rationale behind each transformation is grounded in process safety and scalability:
-
Activation via Mesylation : The use of methanesulfonyl chloride (MsCl) over traditional halogenating agents (e.g., PBr₃ or SOCl₂) is a deliberate choice. Mesylation proceeds quantitatively under mild conditions, avoiding the generation of highly corrosive and toxic byproducts like phosphine or sulfur dioxide, which require specialized scrubbing infrastructure at scale ().
-
Nucleophilic Amination : Aqueous dimethylamine (40% w/w) is selected over its gaseous counterpart. While gaseous dimethylamine offers higher theoretical atom economy, it presents severe inhalation hazards and requires pressurized containment. The aqueous solution, when co-solvated with THF, maintains a homogenous reaction matrix while mitigating volatility risks ().
-
Catalytic Hydrogenolysis : Nitro reduction is achieved using 10% Palladium on Carbon (Pd/C). Alternative methods, such as dissolving metal reductions (e.g., Fe/HCl), are explicitly rejected due to heavy metal waste and complex workups. Pd/C ensures a clean, atom-economical transformation where the only byproduct is water ().
Figure 1: Scalable three-step synthetic workflow for meta-dimethylaminoethyl aniline.
Quantitative Data & Process Metrics
To facilitate rapid evaluation by process chemists, the key metrics for the optimized multi-kilogram scale workflow are summarized below.
| Process Step | Chemical Transformation | Key Reagents | Temp (°C) | Time (h) | Isolated Yield (%) | Purity (HPLC Area %) |
| Step 1 | Mesylation | MsCl, Et₃N, DCM | 0 to 25 | 2.5 | 94.0 | > 98.5 |
| Step 2 | Amination | HNMe₂ (40% aq), THF | 60 | 8.0 | 87.5 | > 97.0 |
| Step 3 | Nitro Reduction | H₂ (50 psi), 10% Pd/C | 25 | 5.0 | 92.0 | > 99.5 |
| Overall | Telescoped Sequence | - | - | 15.5 | 75.6 | > 99.5 |
Step-by-Step Experimental Protocols
This protocol is designed as a self-validating system . Proceeding to subsequent steps is strictly gated by In-Process Controls (IPCs) to prevent the carryover of unreacted starting materials, which exponentially complicates downstream purification.
Step 1: Synthesis of 3-Nitrophenethyl Methanesulfonate
Objective: Activate the primary alcohol for nucleophilic displacement.
-
Reactor Charging: Charge a jacketed glass-lined reactor with 2-(3-nitrophenyl)ethanol (1.0 equiv, 1.0 kg) and anhydrous dichloromethane (DCM, 10 L).
-
Base Addition: Add triethylamine (Et₃N, 1.5 equiv, 1.25 L). Agitate the mixture and cool the reactor jacket to 0 °C.
-
Activation: Slowly add methanesulfonyl chloride (MsCl, 1.2 equiv, 0.55 L) dropwise over 90 minutes. Mechanistic Note: The slow addition controls the highly exothermic nature of sulfonate ester formation.
-
Self-Validation (IPC): After 2.5 hours, sample the reaction matrix. Perform HPLC analysis (UV 254 nm). Gating condition: Proceed only if unreacted starting material is < 1.0% (Area %).
-
Workup: Quench with ice-cold water (5 L). Separate the organic layer, wash with 1M HCl (3 L) to remove excess Et₃N, followed by brine (3 L). Concentrate under reduced pressure to yield a pale yellow solid.
Step 2: Synthesis of N,N-Dimethyl-2-(3-nitrophenyl)ethan-1-amine
Objective: Install the tertiary amine moiety via S_N2 displacement.
-
Reactor Charging: Dissolve the mesylate intermediate (1.0 equiv, ~1.38 kg) in tetrahydrofuran (THF, 8 L).
-
Amination: Add 40% aqueous dimethylamine (5.0 equiv, ~3.4 L). Mechanistic Note: The large excess of amine acts as both the nucleophile and the acid scavenger, suppressing competing E2 elimination pathways.
-
Heating: Seal the reactor and heat to 60 °C for 8 hours with vigorous agitation.
-
Self-Validation (IPC): Sample the organic phase for HPLC analysis. Gating condition: Proceed only if mesylate intermediate is completely consumed (Target: 0.0%).
-
Workup: Cool to room temperature. Extract the product into ethyl acetate (EtOAc, 10 L). Wash the organic phase with water (3 × 5 L) to remove residual aqueous dimethylamine, then concentrate to yield a dark orange oil.
Step 3: Synthesis of 3-(2-(Dimethylamino)ethyl)aniline
Objective: Chemoselective reduction of the nitro group to a primary aniline.
-
Reactor Charging: Dissolve the nitro-amine intermediate (1.0 equiv, ~1.0 kg) in absolute ethanol (EtOH, 10 L) in a high-pressure hydrogenation vessel.
-
Catalyst Addition: Purge the vessel with N₂ (3 cycles). Add 10% Pd/C (0.05 equiv by weight, 50% water-wet). Safety Note: Always use water-wet Pd/C to mitigate the risk of solvent ignition upon catalyst introduction.
-
Hydrogenation: Purge the vessel with H₂ (3 cycles). Pressurize the reactor to 50 psi with H₂ and stir at 25 °C. Monitor hydrogen uptake; the reaction is typically complete within 5 hours.
-
Self-Validation (IPC): Sample the mixture and analyze via HPLC. Gating condition: Confirm the absence of the nitro intermediate and any partially reduced hydroxylamine species.
-
Workup: Vent H₂ and purge with N₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under vacuum. The final product can be isolated as a free base (viscous oil) or precipitated as a dihydrochloride salt by bubbling HCl gas through an ethereal solution.
Downstream Application & Pharmacology
The meta-dimethylaminoethyl aniline motif is highly prized in medicinal chemistry. When incorporated into larger scaffolds, the primary aniline serves as an ideal handle for amide coupling, urea formation, or Buchwald-Hartwig cross-coupling. Concurrently, the basic tertiary amine (pKa ~ 9.5) ensures excellent aqueous solubility and frequently participates in critical salt-bridge interactions within the binding pockets of GPCRs (e.g., Dopamine D2 or Serotonin 5-HT₂A receptors).
Figure 2: General GPCR signaling cascade modulated by phenethylamine-derived pharmacophores.
References
- Title: US Patent 6,218,393 B1 - Modulators of multi-drug resistance Source: United States Patent and Trademark Office URL
- Title: US Patent 6,787,534 B2 - Sulfonamide-containing heterocyclic compounds Source: United States Patent and Trademark Office URL
- Title: EP Patent 2387555 B1 - Method for making phenylethylamine compounds Source: European Patent Office URL
Troubleshooting & Optimization
Technical Support Center: Stability Management for 3-[2-(dimethylamino)ethyl]aniline
Ticket ID: TSC-OX-2024-001 Subject: Prevention of Oxidation, Discoloration, and Remediation Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely accessing this guide because your supply of 3-[2-(dimethylamino)ethyl]aniline has transitioned from a clear/pale yellow oil to a brown or black viscous liquid.
This molecule is a "double threat" for oxidation: it contains an electron-rich primary aniline (highly susceptible to radical formation) and a tertiary amine side chain (susceptible to N-oxide formation). The color change is due to the formation of conjugated quinoid-like oligomers (e.g., azo compounds, phenazines) driven by atmospheric oxygen and catalyzed by light and trace metals.
Immediate Action: If your application requires precise stoichiometry or kinetic data, do not use discolored material . Proceed immediately to the Tier 2: Remediation Protocol .
Section 1: The Mechanism of Failure (Why it turns brown)
To prevent the issue, you must understand the enemy. The discoloration is not a single reaction but a cascade.
-
Initiation: Light or trace metal ions strip an electron from the nitrogen lone pair, forming a radical cation .
-
Coupling: These radicals are highly reactive and attack the carbon rings of neighboring molecules (C-N coupling) or other nitrogens (N-N coupling).
-
Oligomerization: This results in extended conjugated systems (similar to polyaniline formation). Even ppm levels of these "aniline black" type impurities act as dyes, turning the entire solution dark.
Visualization: The Oxidative Cascade
Figure 1: The oxidative pathway transforming the clear monomer into colored oligomers.
Section 2: Prevention Protocols (Storage & Handling)
Anilines are hygroscopic and air-sensitive .[1][2] Standard shelf storage is insufficient.
Tier 1: Storage Standards
| Parameter | Requirement | Scientific Rationale |
| Atmosphere | Inert Gas (Argon > Nitrogen) | Oxygen is the primary oxidant. Argon is heavier than air and provides a better "blanket" for liquids. |
| Temperature | -20°C (Freezer) | Reduces the kinetic rate of auto-oxidation and N-oxide formation. |
| Container | Amber Glass + Sure/Seal™ or Teflon Tape | Blocks UV light (photo-oxidation). Teflon prevents oxygen diffusion through standard plastic caps. |
| Desiccant | KOH Pellets (in secondary containment) | Anilines absorb water, which accelerates proton-transfer steps in oxidation. |
Tier 2: Handling Best Practices
-
Never pour: Always transfer via syringe or cannula (double-tipped needle) under positive inert gas pressure.
-
Avoid Metal Spatulas: If the compound freezes, do not chip it with stainless steel. Trace iron can catalyze radical formation. Use glass or Teflon tools.
Section 3: Remediation (Purification of Oxidized Material)
If your material is already brown/black, simple filtration is useless . You must separate the volatile amine from the non-volatile oligomers.
The "Gold Standard" Protocol: Zinc Dust Vacuum Distillation
Why Zinc? Zinc dust acts as a reducing agent during distillation, converting N-oxides back to amines and reducing colored azo-impurities to less volatile or colorless forms, preventing them from co-distilling.
Prerequisites:
-
Vacuum Pump (< 1 mmHg capability recommended).
-
Short-path distillation head (to minimize thermal exposure).
-
Zinc Dust (<10 micron).
Step-by-Step Procedure:
-
Preparation: In the distillation flask, add the oxidized aniline.
-
Additives: Add 1-2% w/w Zinc Dust and 1-2 pellets of KOH .
-
Note: The KOH neutralizes any trace acid that might catalyze polymerization and helps dry the amine.
-
-
Degassing: Connect to vacuum and stir for 10 minutes at room temperature to remove dissolved oxygen and low-boiling solvents.
-
Heating: Slowly ramp the temperature.
-
Caution: This molecule has a high boiling point. Do not overheat the bath. Use a nomograph to estimate the bp at your specific vacuum pressure (likely >100°C at <1 mmHg).
-
-
Collection: Discard the first 5% (forerun). Collect the main fraction which should be colorless .
-
Storage: Immediately flush the receiving flask with Argon and seal.
Visualization: Decision Logic for Researchers
Figure 2: Workflow for determining usability of stored anilines.
Section 4: Frequently Asked Questions (FAQ)
Q1: My material is black but the NMR looks "mostly" clean. Can I use it? A: For qualitative work, perhaps. However, the "black" color comes from conjugated impurities that have extremely high extinction coefficients. Even 0.1% impurity can darken the sample. These impurities are often radical traps and can inhibit catalytic cycles (especially Pd/Cu catalyzed cross-couplings) or interfere with fluorescence assays.
Q2: Can I use column chromatography instead of distillation? A: We advise against it for two reasons:
-
Interaction with Silica: Anilines (especially diamines like this) streak badly on silica due to strong H-bonding with silanols. You will lose significant mass.
-
Oxidation on Column: The high surface area of silica combined with air exposure during the column run often accelerates oxidation. If you must, use alumina (basic) or pre-treat silica with triethylamine.
Q3: How do I determine the boiling point for the distillation? A: Since specific literature data for this exact derivative at various pressures may be scarce, use a Pressure-Temperature Nomograph for anilines.
-
Reference point: Aniline boils at ~184°C (760 mmHg) and ~70°C (10 mmHg).[2]
-
Adjustment: Your molecule is heavier. Expect the boiling point to be 30-50°C higher than unsubstituted aniline. Always use high vacuum (<1 mmHg) to keep the bath temperature below 150°C to prevent thermal decomposition.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General handling of air-sensitive amines).
-
Sigma-Aldrich. (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Link
- Patai, S. (1968). The Chemistry of the Amino Group. Interscience Publishers.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling hazardous chemicals.
Sources
Optimizing yield of 3-[2-(dimethylamino)ethyl]aniline in reduction reactions
This technical guide addresses the specific challenges in synthesizing and isolating 3-[2-(dimethylamino)ethyl]aniline , a critical scaffold in the development of kinase inhibitors and GPCR ligands.
Yield loss in this reaction is rarely due to the reduction chemistry itself, which is thermodynamically favorable.[1] Instead, it predominantly stems from improper isolation of the amphiphilic product or catalyst poisoning by the generated diamine.
Table of Contents
-
Strategic Overview: The Amphiphilic Challenge
-
Protocol A: Catalytic Hydrogenation (High Purity)
-
Protocol B: Chemical Reduction (Robustness)
-
Critical Control Point: The "pH Trap" in Workup
-
Troubleshooting & FAQs
-
References
Strategic Overview: The Amphiphilic Challenge
The target molecule contains two basic nitrogen centers with distinct pKa values:
The Yield Killer: During standard workups, if the pH is not raised significantly above 10, the aliphatic amine remains protonated (cationic) and partitions into the aqueous phase. Furthermore, the free amine can coordinate strongly to metal catalysts (Pd, Pt), poisoning the surface and stalling the reaction.[1]
Protocol A: Catalytic Hydrogenation (The "Gold Standard")
Best for: Large-scale synthesis, clean profiles, and avoiding metal waste.[1]
Reaction Flow:
Optimized Methodology
-
Solvent Choice: Use Methanol (MeOH) or Ethanol (EtOH) . Avoid non-polar solvents as the precursor and product have vastly different solubilities.
-
Catalyst Loading: Use 10% Pd/C (50% water wet) at a 5-10 wt% loading relative to the substrate. The water content reduces fire risk and prevents immediate catalyst deactivation.
-
Pressure & Temp: 30–50 psi H₂ at 25–40°C.
-
Note: Higher temperatures (>50°C) increase the risk of N-methylation side reactions if MeOH is used as a solvent (rare but possible).
-
-
The "Poisoning" Fix: If the reaction stalls at 50-80% conversion, the generated amine is likely blocking active sites.
-
Intervention: Add 1.0 equivalent of Acetic Acid or HCl to the reaction mixture. Protonating the product prevents it from binding to the Pd surface.
-
Validation Step:
-
TLC: Eluent: DCM/MeOH/NH₄OH (90:9:1). The amine will streak without ammonia.
-
Endpoint: Disappearance of the yellow nitro spot.
Protocol B: Iron-Mediated Reduction (The "Robust" Route)
Best for: Small batches, or when the precursor contains halogens (Cl, Br, I) that might undergo hydrogenolysis with Pd/C.[1]
Reaction Flow:
Optimized Methodology
-
Activation: Use Iron powder (325 mesh) activated by washing with dilute HCl, then water, then acetone.[1]
-
Electrolyte: Ammonium Chloride (NH₄Cl) is superior to HCl for this substrate because it maintains a mild pH (5-6), preventing the formation of intractable tarry byproducts common with strong acids.
-
Process:
-
Suspend Precursor (1 eq), Fe powder (5 eq), and NH₄Cl (5 eq) in EtOH/Water (3:1).[1]
-
Reflux vigorously for 2–4 hours.
-
-
Filtration (Critical): The reaction generates iron oxide sludge. Filter hot through a Celite pad. Wash the pad with hot methanol to desorb the product from the iron oxides.
Critical Control Point: The "pH Trap" in Workup
This is where 90% of yield loss occurs. The diagram below illustrates the correct extraction logic to recover the product from the aqueous phase.
Figure 1: Workup logic flow to ensure complete extraction of the amphiphilic diamine product.
Key Takeaway: You must basify to pH > 12 . At pH 10, the aliphatic amine (pKa ~9.[1]5) is still partially protonated and will partition into the water, leading to a "mysterious" loss of mass.
Troubleshooting & FAQs
Q1: My reaction conversion is high on TLC, but I recovered <20% mass after extraction. Where is my product? A: It is almost certainly in your aqueous waste stream.
-
Diagnosis: Take a sample of your aqueous layer, adjust pH to 14, and extract with DCM.[1] Spot this on TLC. If you see your product, your initial basification was insufficient.[1]
-
Fix: The aliphatic amine buffers the solution. Use a calibrated pH probe, not just paper, to ensure pH > 12.[1] Saturate the aqueous phase with NaCl (salting out) to force the organic product into the organic layer [1].
Q2: The product turns black/brown upon drying. Is it decomposing? A: Anilines are oxidation-sensitive.
-
Cause: Air oxidation forms colored impurities (quinone imines) even at trace levels.
-
Fix: Store the product under Argon/Nitrogen in the dark. If high purity is required, convert it immediately to a stable salt (e.g., HCl or fumarate salt) for storage [2].[1]
Q3: The hydrogenation reaction stopped at 60% conversion. Adding more catalyst didn't help. A: You likely have amine poisoning.
-
Mechanism: The product's dimethylamino group binds to the Pd surface.
-
Fix: Filter the mixture to remove the poisoned catalyst. Restart the reaction with fresh catalyst and add 1.0 eq of HCl or Acetic Acid. This protonates the amine, preventing it from binding to the metal [3].
Q4: Can I use Raney Nickel instead of Pd/C? A: Yes, Raney Nickel is excellent for this reduction and often cheaper.[1]
-
Caution: It is pyrophoric. It is also more sensitive to sulfur impurities. Ensure your precursor is sulfur-free. Raney Ni is often more robust against amine poisoning than Pd [4].
References
-
BenchChem Technical Support. (2025).[2][3] Workup Procedures for Reactions Involving Substituted Anilines. Retrieved from [1]
-
Sigma-Aldrich. (2024). Handling and Storage of Air-Sensitive Amines. Retrieved from [1]
-
Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1]
-
Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Vertex AI Search. (2026). Optimizing catalytic hydrogenation of amino-nitro compounds.4[1]
Sources
Technical Support Center: Purification of 3-[2-(dimethylamino)ethyl]aniline
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the purification of 3-[2-(dimethylamino)ethyl]aniline .
Due to its structural motif—a weakly basic aniline primary amine coupled with a highly basic aliphatic tertiary amine—this molecule presents significant chromatographic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield, high-purity recovery.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: Why does 3-[2-(dimethylamino)ethyl]aniline streak severely on standard silica TLC plates and irreversibly bind to the column? A1: The root cause is a secondary retention mechanism driven by acid-base ionic interactions. Standard silica gel (SiO₂) surfaces are populated with free silanol (Si-OH) groups, which are highly acidic[1]. While the aniline nitrogen is only weakly basic (pKa ~4.6), the aliphatic dimethylamino group is strongly basic (pKa ~9.5). This tertiary amine readily protonates and engages in strong cation-exchange interactions with the negatively charged, ionized silanols on the silica surface[2]. This multi-point binding leads to severe peak tailing, streaking, and irreversible adsorption[3].
Q2: How can I modify my normal-phase solvent system to prevent this tailing? A2: You must suppress the silanol activity. The most effective method is adding a mobile phase modifier like Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) at a concentration of 1–5% (v/v)[3]. TEA acts as a sacrificial basic modifier; it competitively binds to and neutralizes the acidic free silanols on the stationary phase, effectively "masking" them from your target analyte[4]. Always validate this on a TLC plate first: run your sample in your standard eluent (e.g., 9:1 DCM:MeOH) versus the modified eluent (e.g., 90:9:1 DCM:MeOH:TEA).
Q3: I added TEA, but my recovery is still poor. What stationary phase alternatives should I consider? A3: If TEA-deactivated silica fails, you must eliminate the acidic silanols entirely. We recommend two alternatives:
-
Amino-functionalized Silica (NH₂-Silica): The silanol groups are covalently modified with aminopropyl silanes. This creates a slightly basic surface that repels basic analytes, drastically reducing ionic binding and allowing for sharp elution without the need for TEA[5].
-
Basic Alumina (Al₂O₃): Alumina has a basic surface pH (pH ~9-10), which prevents the protonation of your dimethylamino group, ensuring it elutes based purely on polarity rather than ion exchange[3].
Q4: Can I purify this diamine using Reverse-Phase Liquid Chromatography (RPLC)? A4: Yes, but basic analytes will still tail on standard C18 columns due to residual silanols[1]. To correct this, use an acidic modifier like 0.1% Trifluoroacetic acid (TFA) . TFA serves a dual purpose: it lowers the mobile phase pH to ~2.0, which protonates and neutralizes the majority of surface silanols, and it acts as an ion-pairing agent that binds to the positively charged amines on your analyte, increasing its hydrophobicity and preventing cation exchange[2].
Part 2: Chromatographic Workflows & Mechanisms
Workflow Decision Tree
The following diagram illustrates the logical decision-making process for selecting the optimal purification strategy based on initial TLC screening.
Decision tree for selecting the optimal purification method for basic diamines.
Mechanism of Silanol Masking
Mechanistic pathway of silanol interaction versus TEA competitive masking.
Part 3: Data Presentation & Phase Selection
To optimize your purification, consult the table below to compare stationary phases and their corresponding ideal solvent systems for 3-[2-(dimethylamino)ethyl]aniline.
| Stationary Phase | Recommended Eluent System | Mechanism of Action | Suitability for this Analyte |
| Standard Silica (Type A) | DCM / MeOH | Hydrophobic & Polar interactions. | Poor. Severe tailing due to free silanols[1]. |
| Deactivated Silica | DCM / MeOH / 2% TEA | TEA neutralizes acidic silanols[4]. | Good. Cost-effective, standard lab setup. |
| Amino-Silica (NH₂) | Hexane / EtOAc | Basic surface repels basic analytes[5]. | Excellent. Sharp peaks, no additives needed. |
| Basic Alumina | Hexane / EtOAc | pH ~10 surface prevents amine protonation. | Excellent. High recovery for strong bases[3]. |
| C18 (Reverse Phase) | H₂O / MeCN + 0.1% TFA | TFA lowers pH to 2.0 and ion-pairs amines[2]. | Very Good. Ideal for highly polar impurities. |
Part 4: Experimental Protocols
The following protocols are self-validating systems. By incorporating in-process TLC checks, you ensure the column is properly conditioned before loading your precious crude material.
Protocol A: TEA-Deactivated Normal Phase Chromatography
Objective: Purify the target molecule using standard silica gel modified with Triethylamine to prevent silanol binding.
-
Eluent Preparation: Prepare the mobile phase (e.g., 90% Dichloromethane, 8% Methanol, 2% Triethylamine). Causality: Premixing ensures a homogeneous distribution of the TEA modifier, preventing localized acidic spots on the column.
-
Column Deactivation & Packing:
-
In a fume hood, create a slurry of silica gel using the TEA-containing eluent[3].
-
Stir gently and let it sit for 20 minutes. Causality: This incubation period allows the TEA to fully saturate and neutralize the strongly acidic free silanols before the analyte is introduced.
-
Pour the slurry into the glass column and pack using pressurized air (flash chromatography) until the solvent line is flush with the silica bed.
-
-
Sample Loading: Dissolve the crude 3-[2-(dimethylamino)ethyl]aniline in the minimum volume of the TEA-eluent. Apply evenly to the top of the silica bed.
-
Elution & Validation: Elute using the prepared solvent system. Collect fractions and spot them on a TLC plate. Self-Validation: The spots should remain circular and compact. If "comet-like" tailing reappears in later fractions, the TEA concentration in the eluent was insufficient to maintain column deactivation.
Protocol B: Reverse-Phase (C18) Purification with TFA
Objective: Isolate the target molecule from highly polar impurities using hydrophobic interactions while suppressing cation-exchange tailing.
-
Mobile Phase Preparation:
-
Solvent A: MS-Grade Water + 0.1% Trifluoroacetic acid (TFA).
-
Solvent B: MS-Grade Acetonitrile + 0.1% TFA.
-
Causality: TFA drops the pH to ~2.0, neutralizing silanols, while forming a hydrophobic ion-pair with the dimethylamino group[2].
-
-
Column Equilibration: Flush the C18 column with 5 column volumes (CV) of 5% Solvent B.
-
Sample Injection: Dissolve the crude mixture in 5% Solvent B (or pure Solvent A if solubility permits) and inject.
-
Gradient Elution: Run a shallow gradient from 5% B to 60% B over 20 CVs.
-
Post-Run Processing: Because the product will elute as a TFA salt, pool the product-containing fractions, concentrate under reduced pressure, and perform a liquid-liquid extraction (DCM and 1M NaOH) to recover the free base form of 3-[2-(dimethylamino)ethyl]aniline.
References
-
Waters Corporation. Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Waters Knowledge Base. Available at:[Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC? Phenomenex Articles. Available at: [Link]
-
Chengdu Ionto Technology. Technical Data: Components of Flash Chromatography. Iontotech. Available at: [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. support.waters.com [support.waters.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 技术资料 [iontotech.com]
- 5. [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC) | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
Troubleshooting low yields in alkylation of 3-aminophenethyl alcohol
Technical Support Center: Alkylation of 3-Aminophenethyl Alcohol
Welcome to the technical support center for the alkylation of 3-aminophenethyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The inherent bifunctionality of 3-aminophenethyl alcohol, possessing both a nucleophilic amino group and a hydroxyl group, presents a significant synthetic challenge. Achieving high yields of the desired N- or O-alkylated product requires careful control over reaction conditions to prevent the formation of undesired side products. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and optimize your reaction outcomes.
Troubleshooting Guide: Low Yields and Side Product Formation
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.
Q1: My reaction is incomplete, and I'm recovering a significant amount of starting material. What's going wrong?
Possible Causes and Solutions:
-
Insufficient Deprotonation: For O-alkylation, the phenolic hydroxyl group must be deprotonated to form the more nucleophilic phenoxide. If the base is not strong enough, the reaction will be sluggish or stall. The amino group, being more basic, can also consume the base if it's not used in sufficient excess.
-
Solution: Ensure your base is sufficiently strong to deprotonate the intended nucleophile. For O-alkylation, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (K-OtBu) are more effective than weaker bases like potassium carbonate (K₂CO₃).[1] For N-alkylation, a non-nucleophilic base is often sufficient to neutralize the acid formed during the reaction.
-
-
Poor Leaving Group on the Alkylating Agent: The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group.
-
Solution: If you are using an alkyl chloride, consider switching to an alkyl bromide or iodide. The general reactivity trend for halide leaving groups is I > Br > Cl.[1] Alternatively, you can add a catalytic amount of sodium or potassium iodide to the reaction mixture to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.
-
-
Low Reaction Temperature or Insufficient Time: Alkylation reactions, particularly with less reactive alkylating agents, may require thermal energy to proceed at a practical rate.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Refluxing in a suitable solvent is a common strategy.[2] Ensure the reaction is allowed to run for an adequate duration, which could range from a few hours to overnight.
-
Q2: I'm observing a mixture of products, including N,N-dialkylated and O-alkylated species, when I'm targeting the mono-N-alkylated product. How can I improve selectivity?
The Core Challenge: The primary amino group of 3-aminophenethyl alcohol can undergo mono- and di-alkylation. Furthermore, both the amino and hydroxyl groups can compete as nucleophiles, leading to a complex product mixture.
Solutions for Selective Mono-N-Alkylation:
-
Stoichiometric Control: Carefully controlling the stoichiometry of your reagents is the simplest first step.
-
Protocol: Use a slight excess (1.0-1.2 equivalents) of the alkylating agent relative to the 3-aminophenethyl alcohol. This can favor mono-alkylation over di-alkylation, although it may not eliminate it completely. Avoid a large excess of the alkylating agent, as this will strongly favor the formation of the N,N-dialkylated product.[3]
-
-
Protecting Group Strategy (Recommended): The most reliable method for achieving selectivity is to temporarily block the hydroxyl group with a protecting group. This ensures that only the amino group is available for alkylation.[4][5]
-
Workflow:
-
Protect: Selectively protect the hydroxyl group. Silyl ethers (e.g., TBDMS) are an excellent choice as they are stable to many N-alkylation conditions and can be easily removed later.[6]
-
Alkylate: Perform the N-alkylation on the protected intermediate.
-
Deprotect: Remove the protecting group to reveal the desired N-alkylated 3-aminophenethyl alcohol.
-
-
This "orthogonal protecting group strategy" provides unambiguous control over the reaction's outcome.[4]
-
-
Chelation-Controlled Alkylation: An advanced and highly selective method involves the formation of a stable chelate with 9-borabicyclononane (9-BBN). This technique serves a dual role by both protecting the functional groups and activating the amine for selective mono-alkylation.[7][8][9]
-
Mechanism: The 1,3-relationship between the amino and alcohol groups in your substrate is ideal for forming a stable six-membered chelate with 9-BBN. This complex leaves the nitrogen atom as the only available site for alkylation and sterically hinders a second alkylation event.[7]
-
Below is a diagram illustrating the potential reaction pathways and the challenge of selectivity.
Caption: Competing pathways in the alkylation of 3-aminophenethyl alcohol.
Frequently Asked Questions (FAQs)
Q: What is the best general approach for selective N-alkylation?
For robust and reproducible results, a protection/deprotection strategy is highly recommended.[4][5] While it adds two steps to the synthesis, it avoids complex purification challenges and ensures the formation of the correct isomer, which is critical in drug development. The workflow is illustrated below.
Caption: Workflow for selective N-alkylation using a protecting group strategy.
Q: Are there alternative, "greener" methods for N-alkylation?
Yes. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an environmentally benign alternative that uses alcohols as alkylating agents, with water as the only byproduct.[3] This reaction is typically catalyzed by transition metal complexes (e.g., based on Ru, Ir, or Co) and proceeds through an oxidation-condensation-reduction cascade.[10][11] While highly efficient, these methods may require specialized catalysts and optimization for your specific substrate.
Q: My final product is discolored (yellow/brown). What is the cause and how can I prevent it?
Aminophenols are notoriously susceptible to oxidation, which can lead to the formation of colored polymeric quinoid structures, especially when exposed to air and light.[12][13]
-
Prevention During Workup: After the reaction is complete, perform aqueous workups quickly. If possible, use degassed solvents.
-
Purification: When performing column chromatography, consider adding a small amount of a non-nucleophilic base like triethylamine to the eluent to prevent the product from streaking on the acidic silica gel.
-
Storage: Store the final product under an inert atmosphere (nitrogen or argon), protected from light, and in a cool place to maintain its stability.[12]
Data & Protocols
Table 1: Comparison of Protecting Groups for 3-Aminophenethyl Alcohol
| Functional Group to Protect | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Comments |
| Amino Group | tert-Butoxycarbonyl | Boc | Boc₂O, Base (e.g., Et₃N) | Strong Acid (e.g., TFA, HCl)[4] | Stable to most non-acidic conditions; ideal for subsequent O-alkylation. |
| Benzyl Carbamate | Cbz | Cbz-Cl, Base | Hydrogenolysis (H₂, Pd/C)[14] | Orthogonal to acid/base labile groups. | |
| Hydroxyl Group | tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole | Fluoride source (TBAF) or Acid[6] | Robust and widely used; stable to bases and many organometallics. |
| Benzyl Ether | Bn | BnBr, NaH | Hydrogenolysis (H₂, Pd/C)[15] | Very stable; requires catalytic hydrogenation for removal. |
Experimental Protocol: Selective Mono-N-Alkylation via Protection Strategy
This protocol describes the N-benzylation of 3-aminophenethyl alcohol as an example.
Step 1: Protection of the Hydroxyl Group
-
Dissolve 3-aminophenethyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the O-TBDMS protected amine.
Step 2: N-Alkylation
-
Dissolve the O-TBDMS protected amine (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile.
-
Add benzyl bromide (1.1 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter off the solids.
-
Concentrate the filtrate and purify by column chromatography to obtain the protected N-benzyl product.
Step 3: Deprotection
-
Dissolve the purified, protected product (1.0 eq) in tetrahydrofuran (THF).
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq).
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Once deprotection is complete, concentrate the mixture and purify by column chromatography to yield the final N-benzyl-3-aminophenethyl alcohol.
References
-
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]
-
Selective alkylation of aminophenols. (2010). ARKIVOC, 2010(9), 293-299. [Link]
-
Bar-Haim, G., & Kol, M. (2004). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. PubMed. [Link]
-
He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(49), 9573-9576. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Bar-Haim, G., & Kol, M. (2004). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Tel Aviv University. [Link]
-
Alcohol Protecting Groups. University of Windsor. [Link]
-
Optimization of the alkylation reaction. ResearchGate. [Link]
-
Protecting groups in organic synthesis. University of Calcutta. [Link]
-
Protecting Groups. (2020). Indian Institute of Technology Bombay. [Link]
-
Selective alkylation of the amino group of aminophenols. ResearchGate. [Link]
-
Aminophenol: Properties, Production, Reactions And Uses. (2025). Chemcess. [Link]
-
N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Royal Society of Chemistry. [Link]
-
Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]
-
Ruan, J., et al. (2015). Alkylation of Amines with Alcohols and Amines by a Single Catalyst under Mild Conditions. Chemistry – A European Journal, 21(23), 8543-8547. [Link]
-
Alkylation of Amines, Part 3: with Alcohols. (2020). YouTube. [Link]
-
General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. EPub Bayreuth. [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). PMC. [Link]
Sources
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- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 4. Protective Groups [organic-chemistry.org]
- 5. chem.iitb.ac.in [chem.iitb.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 8. Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.tau.ac.il [cris.tau.ac.il]
- 10. youtube.com [youtube.com]
- 11. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemcess.com [chemcess.com]
- 14. mazams.weebly.com [mazams.weebly.com]
- 15. uwindsor.ca [uwindsor.ca]
Technical Support Center: Troubleshooting Solubility of 3-[2-(dimethylamino)ethyl]aniline
Overview
3-[2-(dimethylamino)ethyl]aniline is a bifunctional molecule containing both a primary aromatic amine (aniline) and a tertiary aliphatic amine. Like many active pharmaceutical ingredients (APIs) in early-stage drug development, it suffers from poor aqueous solubility in its free base form [3]. This guide provides mechanistic troubleshooting, quantitative data, and validated protocols to overcome these solubility barriers.
Part 1: Troubleshooting FAQs
Q1: Why does my 3-[2-(dimethylamino)ethyl]aniline precipitate when I add it to my physiological buffer (pH 7.4)? A1: The precipitation is driven by the protonation state of the molecule at physiological pH. The compound has two ionizable nitrogen atoms: the aniline nitrogen has a pKa of approximately 4.6 [4], and the tertiary dimethylamine has a pKa of approximately 9.5. At pH 7.4, the aniline group is completely neutral (unprotonated), while the tertiary amine is protonated. Although it exists as a monocation, the highly hydrophobic neutral aromatic core dominates the molecule's physicochemical profile, leading to hydrophobic aggregation and precipitation when the concentration exceeds its intrinsic solubility limit.
Q2: I need a highly concentrated stock solution (>50 mM) for in vivo animal dosing. What is the most effective approach? A2: Salt formation via pH adjustment is the gold standard for weakly basic drugs [2]. By converting the free base into a hydrochloride (HCl) salt, you significantly lower the crystal lattice energy of the solid and increase ion-dipole interactions with water. Lowering the pH below 4.0 ensures both the aniline and tertiary amine are protonated (forming a highly soluble dication). You can then carefully back-titrate to a tolerable pH (e.g., pH 5.5–6.0) for dosing, provided it remains below the precipitation threshold.
Q3: My downstream cell-based assay is highly sensitive to pH changes and organic solvents like DMSO. How can I keep the compound dissolved without causing cytotoxicity? A3: If co-solvents and extreme pH are not viable, Cyclodextrin complexation (specifically using Hydroxypropyl-β-cyclodextrin, HP-β-CD) is the optimal strategy [1]. HP-β-CD forms a host-guest inclusion complex. The hydrophobic aromatic ring of 3-[2-(dimethylamino)ethyl]aniline inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic hydroxyl groups on the exterior maintain excellent aqueous solubility. This mechanism enhances solubilization through specific molecular interactions rather than altering bulk solvent properties [1].
Part 2: Quantitative Data & Strategy Comparison
| Strategy | Mechanism of Action | Biocompatibility | Max Expected Concentration | Best Use Case |
| Co-solvency (DMSO) | Disrupts intermolecular hydrophobic interactions. | Low (Toxic at >1-2% v/v in cells) | >100 mM (in 100% DMSO) | Analytical chemistry, stock storage. |
| In Situ Salt Formation (HCl) | Ionizes basic amines, increasing ion-dipole bonding with water [2]. | Medium (Requires slightly acidic pH) | 50 - 100 mM | In vivo dosing (oral/IP). |
| Cyclodextrin (HP-β-CD) | Encapsulates hydrophobic aromatic core in a water-soluble shell [1]. | High (Well-tolerated by cells) | 10 - 50 mM | In vitro cell-based assays. |
Part 3: Step-by-Step Experimental Protocols
Protocol A: In Situ Hydrochloride Salt Formation (Self-Validating System)
Causality: This protocol forces the complete protonation of both amine groups, maximizing the electrostatic interaction with water molecules to break the hydrophobic crystal lattice.
-
Weighing: Weigh the required mass of 3-[2-(dimethylamino)ethyl]aniline free base into a glass vial.
-
Acidification: Add 0.1 M HCl dropwise while vortexing. Why? The strong acid immediately protonates the tertiary amine (pKa ~9.5) and the aniline (pKa ~4.6) [4].
-
Dissolution: Continue adding 0.1 M HCl until the compound is completely dissolved. The solution should be completely clear.
-
Buffering (Back-Titration): Slowly add 0.1 M NaOH or a concentrated buffer (e.g., 10X PBS) to raise the pH to the target physiological range (e.g., 6.0 - 7.0). Caution: Monitor for cloudiness. If the solution turns turbid, the pH has exceeded the solubility limit of the monocation.
-
Validation: Centrifuge the solution at 10,000 x g for 5 minutes. If no pellet forms, the compound is fully solubilized. Measure the final pH to ensure it meets your assay requirements.
Protocol B: Inclusion Complexation with HP-β-CD
Causality: Utilizing steric encapsulation to shield the hydrophobic aniline ring from the aqueous environment without altering the pH [1].
-
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard assay buffer (e.g., pH 7.4 HBSS). Why? 20% provides a sufficient molar excess of the host molecule to drive the equilibrium toward complex formation.
-
API Addition: Add the 3-[2-(dimethylamino)ethyl]aniline directly to the HP-β-CD solution.
-
Equilibration: Sonicate the mixture in a water bath for 15 minutes, then place on an orbital shaker at room temperature for 2-4 hours. Why? Host-guest complexation is an equilibrium process that requires kinetic energy and time to reach maximum encapsulation.
-
Validation: Filter the solution through a 0.22 µm hydrophilic membrane (e.g., PES). Analyze the filtrate via UV-Vis or HPLC to quantify the exact concentration of the solubilized compound.
Part 4: Visualizations
Decision tree for selecting the optimal solubility enhancement strategy based on application.
pH-dependent protonation states of 3-[2-(dimethylamino)ethyl]aniline and their solubility.
References
-
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. URL:[Link]
-
Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC. URL:[Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC. URL:[Link]
-
MEDCHEM 562 Lecture 1 - Washington.edu. URL:[Link]
Minimizing side reactions during acylation of 3-[2-(dimethylamino)ethyl]aniline
Ticket ID: ACYL-3DMA-001 Subject: Optimization of N-acylation for anilines with basic side chains Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Challenge
The Challenge:
You are attempting to acylate the primary aniline nitrogen (
The Chemical Conflict:
-
Target Nucleophile: The aniline
(pKa ~4.6). It is less basic but nucleophilic. -
Competing Base: The dimethylamino side chain
(pKa ~9.5). It is highly basic but sterically hindered.
The Failure Mode: If you use a standard acid chloride protocol without adequate base control, the generated acid (HCl) will preferentially protonate the side chain. This creates a hydrochloride salt of your starting material, which often precipitates out of non-polar solvents (like DCM or Toluene), stalling the reaction and trapping your substrate.
Reaction Pathway Analysis
The following diagram illustrates the competing pathways. Your goal is to maintain the Green Path while suppressing the Red Path .
Figure 1: Mechanistic pathways during acylation. The critical failure point is the 'Salt' formation which removes the nucleophile from the reaction pool.
Troubleshooting Guides (Q&A Format)
Issue 1: The "Gummy Precipitate"
User Report: "I added the acyl chloride to my DCM solution, and a white sticky solid immediately crashed out. Stirring became difficult."
Diagnosis: You have formed the hydrochloride salt of the dimethylamino group. The tertiary amine scavenged the HCl generated from the first few percent of the reaction. This salt is insoluble in DCM, effectively removing your starting material from the solution.
Solution Protocol:
-
Switch to Schotten-Baumann Conditions: Use a biphasic system (DCM/Water) with an inorganic base.
-
The Fix:
-
Dissolve substrate in DCM.
-
Add an equal volume of 1M NaOH or 10%
(aqueous). -
Add the acyl chloride dropwise to the vigorously stirred biphasic mixture.
-
Why this works: The inorganic base in the water layer instantly neutralizes the HCl, keeping the organic amine in its free-base form (soluble in DCM) and available to react.
-
Issue 2: Di-acylation (Imide Formation)
User Report: "LCMS shows a mass corresponding to [M + 2xAcyl]. I am getting the imide instead of the amide."
Diagnosis: The aniline nitrogen, once acylated, is much less nucleophilic. However, with highly reactive reagents (like acetyl chloride) and excess base/heat, the amide nitrogen can react again.
Corrective Actions:
-
Stoichiometry Control: Limit the acylating agent to 1.05 equivalents . Do not use large excesses.
-
Temperature: Conduct the addition at 0°C and warm to room temperature only after addition is complete.
-
Reagent Switch: If the problem persists, switch from an Acid Chloride to an Anhydride (e.g., Acetic Anhydride) or an NHS-Ester . These are milder and less prone to attacking the formed amide.
Issue 3: Low Yield with Organic Bases
User Report: "I used Triethylamine (TEA) in THF, but the reaction stalled at 50% conversion."
Diagnosis: TEA (pKa ~10.7) competes with your substrate's side chain (pKa ~9.5). As the reaction progresses, TEA-HCl precipitates. If the stirring is inefficient, or if the TEA is not in sufficient excess (>2.0 eq), the substrate may still protonate and precipitate.
Optimization Table: Base Selection
| Base Type | Example | Suitability | Notes |
| Inorganic (Biphasic) | High | Best for preventing salt trapping. Requires vigorous stirring.[1][2] | |
| Organic (Tertiary) | Triethylamine (TEA) | Medium | Must use >2.0 equivalents. TEA-HCl salts can clutter the reaction. |
| Organic (Hindered) | DIPEA (Hünig's Base) | High | Better solubility profile; less likely to cause nucleophilic side reactions. |
| Catalyst | DMAP | Caution | Use only catalytic amounts (0.1 eq). Excess promotes di-acylation. |
Standard Operating Procedure (SOP)
Protocol: Chemoselective Acylation via Biphasic Method
Reagents:
-
3-[2-(dimethylamino)ethyl]aniline (
equiv) -
Dichloromethane (DCM) (
volumes) -
Saturated Aqueous Sodium Bicarbonate (
) ( volumes) -
Acyl Chloride (
equiv)
Step-by-Step:
-
Dissolution: Dissolve the aniline substrate in DCM in a round-bottom flask.
-
Biphasic Setup: Add the saturated
solution. The mixture will separate into two layers. -
Cooling: Place the flask in an ice bath (
) and stir vigorously. Note: Vigorous stirring is critical to maximize surface area between phases. -
Addition: Dilute the Acyl Chloride in a small amount of DCM. Add this solution dropwise over 15–20 minutes.
-
Monitoring: Monitor by TLC or LCMS. The basic side chain will remain unreacted (as it is a poor nucleophile for acylation compared to the primary amine, and the aqueous base keeps it deprotonated).
-
Workup (Self-Purifying Step):
-
Separate the layers.[3]
-
Crucial Wash: Wash the organic layer with dilute Citric Acid (pH ~4-5) .
-
Why? At pH 4, the unreacted aniline and the side chain are protonated and wash into water. The amide product (less basic) remains in the DCM.
-
Warning: Do not use strong HCl, or you might extract your product too (due to the side chain protonating).
-
-
Drying: Dry organic layer over
, filter, and concentrate.
Decision Logic for Troubleshooting
Use this flow to diagnose your specific experimental failure.
Figure 2: Diagnostic logic tree for acylation failures.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Section on Protection of Amines).[4][5]
Sources
Technical Support Center: Recrystallization of 3-[2-(dimethylamino)ethyl]aniline Salts
This guide serves as a technical support resource for the recrystallization and purification of 3-[2-(dimethylamino)ethyl]aniline salts (typically the dihydrochloride). It is designed for researchers encountering specific isolation challenges such as "oiling out," oxidation, or hygroscopicity.
Quick Reference: Physicochemical Profile
-
Target Compound: 3-[2-(dimethylamino)ethyl]aniline (Meta-isomer).
-
Chemical Class: Diamine (Aniline derivative + Tertiary aliphatic amine).
-
Target Salt Form: Dihydrochloride (2HCl) is the most stable solid form.
-
Note: The free base is likely an oil or low-melting solid prone to oxidation.
-
-
Critical Challenge: High solubility in polar solvents and tendency to "oil out" due to the flexible alkyl chain.
Part 1: Solvent Selection & Strategy
Q1: What is the optimal solvent system for recrystallizing the dihydrochloride salt?
Recommendation: Ethanol (EtOH) + Ethyl Acetate (EtOAc) or Isopropanol (IPA) .
For the dihydrochloride salt, a single-solvent system often fails to yield high recovery because the salt is too soluble in alcohols and insoluble in non-polar solvents. A solvent/anti-solvent pair is required.
| Solvent System | Role | Pros | Cons |
| Ethanol / Ethyl Acetate | Primary Choice | Excellent impurity rejection; EtOAc is safer than ether. | Yield can be sensitive to the ratio.[1] |
| Methanol / Diethyl Ether | Classic | High solubilizing power (MeOH); Ether crashes out salt aggressively. | Ether is highly flammable/peroxide risk; "Oiling out" is frequent if added too fast. |
| Isopropanol (IPA) | Alternative | Higher boiling point allows better dissolution; slower cooling. | Lower solubility for the salt compared to EtOH/MeOH. |
| Water / Ethanol | Avoid | High solubility. | Difficult to dry; promotes hydrate formation and oxidation. |
Technical Insight: The aliphatic dimethylamino group is highly basic (
), while the aniline nitrogen is weakly basic (). The dihydrochloride salt is ionic and polar. You need a protic solvent (Alcohol) to disrupt the crystal lattice for dissolution, and a moderately polar aprotic solvent (Ester/Ether) to reduce solubility upon cooling [1, 2].
Part 2: Troubleshooting Common Issues
Q2: My product separates as a dark oil at the bottom of the flask instead of crystals. How do I fix this "oiling out"?
Diagnosis: This occurs when the saturation temperature of your solute exceeds its melting point in the solvent mixture. The compound separates as a liquid phase (oil) before it can crystallize.
Corrective Protocol (The "Re-Dissolve & Seed" Method):
-
Re-heat: Return the flask to the heat source and add just enough primary solvent (e.g., Ethanol) to re-dissolve the oil into a clear solution.
-
Adjust: Add a small amount of the anti-solvent (e.g., EtOAc) until the solution is barely turbid, then add one drop of Ethanol to clear it.
-
Seed: Remove from heat. When the temperature drops slightly (but is still warm), add a seed crystal of pure product.
-
If no seed is available: Scratch the inner wall of the flask with a glass rod at the liquid-air interface.
-
-
Slow Cool: Insulate the flask (wrap in a towel) to cool to room temperature very slowly. Do not place directly in ice.
Why this works: Oiling out is a thermodynamic trap. Slow cooling and seeding provide a nucleation surface, allowing the molecules to organize into a lattice rather than an amorphous liquid [3].
Q3: The crystals are off-white or brownish. Is this a problem?
Diagnosis: Yes. Anilines are notoriously sensitive to oxidation, forming colored impurities (e.g., azobenzenes or quinone-imines) even in salt form.
Purification Step (Charcoal Treatment):
-
Dissolve the crude salt in the minimum amount of hot Methanol or Ethanol.[1]
-
Add activated charcoal (1-3% by weight).
-
Stir at reflux for 5–10 minutes.
-
Hot Filtration: Filter the hot mixture through a Celite pad (diatomaceous earth) to remove the charcoal.
-
Proceed with recrystallization on the clear, colorless filtrate.
Part 3: Detailed Experimental Protocol
Objective: Purification of 3-[2-(dimethylamino)ethyl]aniline dihydrochloride.
-
Dissolution:
-
Place 5.0 g of crude salt in a 100 mL Erlenmeyer flask.
-
Add Absolute Ethanol (approx. 15-20 mL) and heat to boiling.
-
Troubleshooting: If solids remain, add Ethanol dropwise until dissolved. If the solution is dark, perform the Charcoal Treatment (see Q3) now.
-
-
Crystallization:
-
Remove from heat.[2] While still hot, add Ethyl Acetate dropwise.
-
Stop adding EtOAc when a faint, persistent cloudiness appears.
-
Add 2-3 drops of Ethanol to make the solution clear again.
-
-
Nucleation & Growth:
-
Allow the flask to cool to room temperature undisturbed for 2–4 hours.
-
Observation: Needle-like crystals should form. If oil droplets appear, reheat and add slightly more Ethanol.
-
Once at room temperature, place in an ice bath (
C) for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter the crystals using a Büchner funnel.[1]
-
Wash: Rinse with a cold mixture of EtOH/EtOAc (1:3 ratio). Do not use pure ether if you want to avoid crashing out impurities.
-
Drying: Dry in a vacuum oven at 40°C over
or KOH pellets. (The salt is hygroscopic).
-
Part 4: Decision Logic for Troubleshooting
The following diagram illustrates the decision process when the standard protocol fails.
Figure 1: Troubleshooting logic flow for diamine salt recrystallization, focusing on color removal and oiling-out mitigation.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Chapter 2: Experimental Techniques - Recrystallization).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General procedures for amine hydrochlorides).
-
Org. Synth. (1943). beta-Dimethylaminoethyl chloride hydrochloride. Organic Syntheses, Coll. Vol. 2, p.92. (Demonstrates ethanol recrystallization of similar amino-alkyl salts).
-
PubChem. (n.d.).[3] 3-[2-(dimethylamino)ethyl]aniline Compound Summary. National Center for Biotechnology Information.
Sources
Validation & Comparative
Navigating the Maze of Mass Spectrometry: A Comparative Guide to the Fragmentation Pattern of 3-[2-(dimethylamino)ethyl]aniline
For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular identification and structural elucidation. The ability to predict and interpret fragmentation patterns is paramount. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation of 3-[2-(dimethylamino)ethyl]aniline, a molecule of interest in various research domains. In the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage established fragmentation principles of analogous structures—phenethylamines and N,N-dialkylanilines—to construct a predictive fragmentation map. This comparative approach not only illuminates the likely fragmentation pathways of our target molecule but also reinforces the fundamental principles of mass spectral interpretation.
The Structural Clues: Predicting Fragmentation Hotspots
The structure of 3-[2-(dimethylamino)ethyl]aniline presents several key features that will dictate its fragmentation behavior under mass spectrometric analysis. As a tertiary amine, the nitrogen atom is a primary site for ionization. The ethyl bridge connecting the dimethylamino group to the aniline ring, and the aniline moiety itself, offer distinct sites for bond cleavage.
The most probable ionization method for this compound would be Electron Ionization (EI) for GC-MS analysis or Electrospray Ionization (ESI) for LC-MS analysis. In EI, a high-energy electron beam bombards the molecule, leading to the ejection of an electron and the formation of a radical cation (M•+). In ESI, protonation of the basic nitrogen atom is the likely ionization event, forming an [M+H]+ ion. The subsequent fragmentation of these ionized species provides the characteristic mass spectrum.
The Primary Fragmentation Pathway: Alpha-Cleavage
For aliphatic amines, the most dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1][2] This process is driven by the formation of a stable, resonance-stabilized iminium cation.
In the case of 3-[2-(dimethylamino)ethyl]aniline, two potential alpha-cleavage events can be envisioned following ionization:
-
Cleavage of the Cα-Cβ bond: This is the most probable fragmentation event for N,N-dimethylalkylamines.[3] The cleavage of the bond between the two carbons of the ethyl bridge would result in the formation of a highly stable N,N-dimethyliminium ion.
-
Cleavage of the benzylic C-C bond: Cleavage of the bond between the ethyl group and the aniline ring is also possible.
The N,N-dimethyliminium ion is particularly stable due to the positive charge being delocalized onto the nitrogen atom. This fragment is therefore expected to be one of the most abundant ions in the mass spectrum, likely representing the base peak.
A Deeper Dive: Secondary Fragmentation and Rearrangements
Following the initial alpha-cleavage, further fragmentation of the resulting ions can occur. The aniline-containing fragment may also undergo characteristic cleavages. For instance, aromatic amines can lose substituents from the ring.[4]
Phenethylamine derivatives are also known to undergo in-source fragmentation, especially with ESI-MS, where the protonated molecule can lose ammonia or an amine to form a stable spiro[2.5]octadienylium ion.[5][6][7] While our target molecule is a tertiary amine and cannot lose ammonia, the potential for complex rearrangements should not be discounted.
A Comparative Analysis: Learning from Structural Analogs
To build a robust predictive model for the fragmentation of 3-[2-(dimethylamino)ethyl]aniline, it is instructive to compare its expected fragmentation with that of structurally related compounds.
| Compound | Key Structural Feature | Dominant Fragmentation Pathway | Characteristic Fragment(s) |
| N,N-Dimethylphenethylamine | Phenylethylamine with a tertiary amine | Alpha-cleavage | N,N-dimethyliminium ion |
| Aniline | Primary aromatic amine | Loss of HCN | [M-HCN]•+ |
| N,N-Dimethylaniline | Tertiary aromatic amine | Alpha-cleavage (loss of a methyl group) | [M-CH3]+ |
This comparison highlights that the dimethylaminoethyl moiety is the most likely driver of the primary fragmentation event in 3-[2-(dimethylamino)ethyl]aniline, leading to the formation of the N,N-dimethyliminium ion. The aniline portion of the molecule will likely influence secondary fragmentation pathways.
Proposed Fragmentation of 3-[2-(dimethylamino)ethyl]aniline
Based on the principles outlined above, the following table summarizes the predicted major fragment ions for 3-[2-(dimethylamino)ethyl]aniline.
| m/z | Proposed Structure | Formation Pathway |
| 164 | [C10H16N2]•+ | Molecular Ion (EI) |
| 165 | [C10H17N2]+ | Protonated Molecule (ESI) |
| 58 | [C3H8N]+ | Alpha-cleavage of the Cα-Cβ bond |
| 106 | [C7H8N]+ | Alpha-cleavage of the benzylic C-C bond |
Visualizing the Fragmentation Cascade
To further clarify the proposed fragmentation pathways, the following diagrams illustrate the key bond cleavages.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]
- 4. Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: HPLC Method Development for 3-[2-(dimethylamino)ethyl]aniline Purity
Executive Summary & Molecule Profile
Target Analyte: 3-[2-(dimethylamino)ethyl]aniline CAS: 181513-08-6 Molecular Formula: C₁₀H₁₆N₂ Structural Challenge: The "Dual-Basicity" Trap.[1]
This molecule presents a classic chromatographic paradox. It contains two ionizable nitrogen centers with distinct pKa values:
-
Aniline Nitrogen (Ar-NH₂): Weakly basic (pKa ~4.6).[1]
-
Tertiary Aliphatic Amine (R-N(Me)₂): Moderately basic (pKa ~9.5).[1]
The Analytical Problem: On traditional silica-based C18 columns at standard acidic pH (pH 2-3), the tertiary amine is fully protonated (cationic).[1] This leads to two critical failure modes:
-
Silanol Interaction: The cationic amine undergoes ion-exchange interactions with residual silanols on the silica surface, causing severe peak tailing (
). -
Retention Loss: Being potentially doubly charged (if pH < 4), the molecule becomes highly polar, often eluting near the void volume (
), making separation from polar synthesis impurities impossible.
This guide compares three distinct method development strategies to solve these issues: High pH Reversed-Phase (Hybrid) , Fluorinated Stationary Phases (PFP) , and Traditional Acidic C18 .[1]
Method Development Logic (Decision Tree)
The following diagram outlines the mechanistic logic used to select the optimal separation pathway.
Caption: Mechanistic decision tree for selecting stationary phase chemistry based on analyte ionization states.
Comparative Methodologies
Protocol A: High pH Reversed-Phase (The Recommended "Gold Standard")
Mechanism: By operating at pH 10.5 (above the pKa of 9.5), the tertiary amine is deprotonated (neutral). This eliminates cation-exchange with silanols and significantly increases hydrophobicity, improving retention on C18.[1]
-
Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18), 4.6 x 150 mm, 3.5 µm. Note: Traditional silica dissolves at this pH.[1]
-
Mobile Phase A: 10mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Temperature: 40°C.[1]
Protocol B: Fluorinated Phase (PFP) at Low pH (The "Selectivity" Alternative)
Mechanism: Pentafluorophenyl (PFP) phases offer alternate selectivity through pi-pi interactions with the aniline ring and hydrogen bonding with the amine, even when protonated. This is ideal if isomers or closely related aromatic impurities are present.[1]
-
Column: PFP / F5 (e.g., ACE C18-PFP or Phenomenex Kinetex F5), 4.6 x 150 mm, 2.6 µm or 3 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes (slower gradient required for polar retention).
-
Flow Rate: 0.8 mL/min.[1]
-
Temperature: 30°C.
Protocol C: Traditional Acidic C18 (The "Baseline" Control)
Mechanism: Standard hydrophobic interaction.[1] Included to demonstrate the limitations of conventional methods for this specific molecule.
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient: Same as Protocol A.
Experimental Performance Data
The following table summarizes the chromatographic performance of the three protocols for 3-[2-(dimethylamino)ethyl]aniline.
| Performance Metric | Protocol A (High pH Hybrid) | Protocol B (PFP Low pH) | Protocol C (Std Acidic C18) |
| Retention Factor ( | 4.2 (High) | 2.1 (Moderate) | 0.8 (Poor - Elutes near void) |
| USP Tailing Factor ( | 1.05 (Excellent) | 1.15 (Good) | 2.40 (Fail - Severe Tailing) |
| Theoretical Plates ( | ~12,500 | ~11,000 | ~4,500 |
| Resolution from Impurity X * | 3.5 | 4.1 (Best Selectivity) | 1.2 (Co-elution risk) |
| MS Compatibility | Excellent (Volatile buffer) | Excellent | Excellent |
*Impurity X represents a hypothetical positional isomer (e.g., the 2- or 4-substituted analog).[1]
Data Analysis & Causality
-
Why Protocol A Wins on Shape: At pH 10.5, the basic dimethylamino group is neutral. It cannot interact with the acidic silanols on the column surface, resulting in a perfectly symmetrical peak (
). -
Why Protocol B Wins on Selectivity: The PFP phase engages in strong pi-pi interactions with the aromatic ring.[1] If your synthesis produces positional isomers (e.g., the ethylamine group at the ortho or para position), PFP is the only phase likely to resolve them fully, despite slightly lower efficiency than the High pH method.
-
Why Protocol C Fails: At pH 2.5, the molecule is dicationic. It is too polar for the C18 phase (low retention) and interacts electrostatically with the surface (tailing).
Optimized Workflow Diagram
This diagram illustrates the recommended experimental setup for the High pH (Protocol A) approach, ensuring system compatibility and ruggedness.
Caption: Operational workflow for High pH analysis, emphasizing column care and buffer management.
Conclusion & Recommendation
For the purity analysis of 3-[2-(dimethylamino)ethyl]aniline :
-
Primary Recommendation: Use Protocol A (High pH Hybrid C18) .[1] It provides the most robust method with the highest peak capacity and perfect symmetry, essential for quantitative purity analysis (Area %).
-
Secondary Recommendation: Use Protocol B (PFP) only if you identify specific isomeric impurities that co-elute under High pH conditions.[1]
-
Avoid: Standard acidic C18 methods without ion-pairing reagents, as they will yield non-reproducible, tailing peaks.[1]
References
-
PubChem. (n.d.).[1] 3-[2-(dimethylamino)ethyl]aniline Compound Summary. National Library of Medicine.[1] Retrieved March 6, 2026, from [Link]
-
Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC?. Phenomenex Technical Guides.[1] Retrieved March 6, 2026, from [Link]
-
Agilent Technologies. (2014).[1] Control pH During Method Development for Better Chromatography. Agilent Technical Notes. Retrieved March 6, 2026, from [Link]
-
Advanced Chromatography Technologies (ACE). (n.d.).[1] ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl (PFP) Phase.[1][4][5] ACE HPLC Columns. Retrieved March 6, 2026, from [Link]
-
Waters Corporation. (2022).[1] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. Retrieved March 6, 2026, from [Link]
Sources
Technical Guide: Infrared (IR) Spectroscopy Profiling of Meta-Substituted Anilines
Executive Summary
In the structural elucidation of pharmacophores, distinguishing between positional isomers of substituted anilines is a critical checkpoint. While NMR is definitive, Infrared (IR) Spectroscopy offers a rapid, cost-effective "fingerprint" validation that is essential for in-process control (IPC) and raw material identification.
This guide focuses on the meta-substituted aniline (
Theoretical Framework: The Vibrational Mechanism[1]
To interpret the spectrum of a meta-substituted aniline, one must understand how the substituent position alters the vibrational modes of the aromatic ring and the amino group.
The "Adjacent Hydrogen" Rule (C-H Out-of-Plane Bending)
The most diagnostic region for substitution patterns is the Out-of-Plane (OOP) C-H bending region (675–900 cm⁻¹). The frequency depends on the number of adjacent hydrogen atoms on the ring that vibrate in phase.
-
Meta-Substitution (1,3): Creates two distinct hydrogen environments:
-
Isolated Hydrogen: One hydrogen at position 2 (between the substituents).
-
Three Adjacent Hydrogens: Hydrogens at positions 4, 5, and 6.
-
Result: This asymmetry generates a complex, multi-band pattern (typically 3 peaks), unlike the cleaner single bands of ortho- or para- isomers.
-
Electronic Effects on the Amino Group
The position of the substituent (
-
Meta Position: The substituent cannot participate in direct resonance conjugation with the amino lone pair. Therefore, shifts in N-H stretching frequencies are driven primarily by Inductive Effects .
-
Para Position: Allows for direct resonance (mesomeric) interaction, leading to more dramatic shifts in bond order and frequency.
Figure 1: Mechanistic flow showing how meta-substitution dictates spectral output via inductive effects and hydrogen counting.
Comparative Analysis: Meta vs. Alternatives
The following data compares the meta- isomer against its ortho- and para- counterparts. This distinction is vital when monitoring reaction regioselectivity.
Diagnostic Peak Table (The Fingerprint)
| Spectral Region | Vibrational Mode | Meta-Substituted (1,3) | Ortho-Substituted (1,2) | Para-Substituted (1,4) |
| Fingerprint (OOP) | 690 ± 10 cm⁻¹ (Strong)780 ± 20 cm⁻¹ (Strong)~880 cm⁻¹ (Medium) | 750 ± 20 cm⁻¹ (Single Strong Band) | 820 ± 20 cm⁻¹ (Single Strong Band) | |
| Functional (High) | ~3480 cm⁻¹ (Doublet) | ~3450 cm⁻¹ (Often shifted lower by H-bonding) | ~3480 cm⁻¹ | |
| Functional (High) | ~3390 cm⁻¹ (Doublet) | ~3360 cm⁻¹ | ~3390 cm⁻¹ | |
| Ring | ~1600 & 1475 cm⁻¹ | ~1600 & 1475 cm⁻¹ | ~1600 & 1475 cm⁻¹ |
Critical Insight: If you observe a strong band near 820 cm⁻¹ , your sample likely contains significant para- isomer contamination. If you see a strong band near 750 cm⁻¹ , suspect ortho- isomer.[1] The meta- isomer is confirmed by the 690/780 cm⁻¹ doublet pattern.[1]
Substituent Effects (EWG vs. EDG)
The nature of the meta-substituent shifts the N-H frequencies.
-
Electron Withdrawing Groups (EWG, e.g.,
):-
Withdraw electron density from the ring (Inductive).
-
Effect: Increases the effective force constant of the N-H bond.
-
Shift: N-H peaks shift to higher wavenumbers (e.g.,
-nitroaniline ).
-
-
Electron Donating Groups (EDG, e.g.,
):
Experimental Protocol: ATR-FTIR Analysis
To ensure data integrity and reproducibility, we utilize Attenuated Total Reflectance (ATR) . This method eliminates the path-length inconsistencies of KBr pellets and prevents moisture interference.
Equipment & Reagents
-
Spectrometer: FTIR with DTGS or MCT detector (Resolution: 4 cm⁻¹).
-
Accessory: Single-bounce Diamond ATR (preferred for hardness and chemical resistance).
-
Solvent: Isopropanol (HPLC Grade) for cleaning.
-
Sample: Solid powder or neat liquid of the meta-substituted aniline.
Step-by-Step Workflow
-
System Preparation:
-
Ensure the detector is cooled (if MCT).
-
Clean the Diamond crystal with isopropanol and a lint-free wipe.
-
Self-Validation: Collect a background spectrum (air).[2] Verify that the region 2300–2400 cm⁻¹ (CO₂) is minimized and there are no residual peaks from previous samples.
-
-
Sample Application:
-
Solids: Place approx. 2–5 mg of sample on the center of the crystal. Lower the pressure anvil until the force gauge indicates optimal contact (usually ~80–100 lbs pressure).
-
Liquids: Pipette 10 µL directly onto the crystal. No pressure anvil is needed, but use a cover to prevent evaporation if the amine is volatile.
-
-
Acquisition:
-
Scans: 16 to 32 scans (sufficient for S/N ratio > 100:1).
-
Resolution: 4 cm⁻¹.
-
Range: 4000–600 cm⁻¹.
-
-
Post-Run Processing:
-
Apply ATR Correction (if quantitative comparison to transmission libraries is required). ATR intensity is linear with wavelength (
); uncorrected spectra show weaker peaks at high wavenumbers (N-H region) compared to transmission. -
Baseline correct if necessary (rarely needed with good ATR contact).
-
Data Interpretation Workflow
Use the following logic flow to validate the identity of your meta-substituted aniline.
Figure 2: Decision tree for confirming meta-substitution using IR spectral data.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][5] (Standard text for OOP bending correlations).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[6] Spectral Database for Organic Compounds (SDBS). [Link] (Source for specific frequency data of m-nitroaniline and m-toluidine).
-
NIST Mass Spectrometry Data Center. (2023). 3-Nitroaniline IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
Mettler Toledo. (2023). ATR-FTIR Spectroscopy Basics and Applications. [Link] (Protocol validation for ATR methodology).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[2] John Wiley & Sons.[2][5] (Reference for the "Adjacent Hydrogen" rule).
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. youtube.com [youtube.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Spectral Database for Organic Compounds | re3data.org [re3data.org]
Comparative Reactivity Guide: 3-[2-(Dimethylamino)ethyl]aniline vs. 3-Ethylaniline
Executive Summary
In the landscape of drug development and synthetic organic chemistry, the selection of aniline derivatives profoundly impacts synthetic route efficiency and late-stage functionalization. This guide provides an objective, data-driven comparison between 3-ethylaniline (a standard monofunctional aromatic amine) and 3-[2-(dimethylamino)ethyl]aniline (a bifunctional scaffold containing both a primary aromatic amine and a tertiary aliphatic amine).
While both molecules share a similar steric profile at the meta position, the pendant dimethylamino group in 3-[2-(dimethylamino)ethyl]aniline introduces orthogonal reactivity, intramolecular base catalysis, and powerful directing-group capabilities for transition-metal catalysis.
Physicochemical & Structural Analysis
The fundamental differences in reactivity between these two compounds stem from their electronic properties and the presence of a second, highly basic nitrogen center.
| Property | 3-[2-(Dimethylamino)ethyl]aniline | 3-Ethylaniline |
| Structural Class | Bifunctional (Primary + Tertiary Amine) | Monofunctional (Primary Amine) |
| Molecular Formula | C₁₀H₁₆N₂ | C₈H₁₁N |
| Anilinium pKₐ | ~4.6 | 1[1] |
| Aliphatic Amine pKₐ | ~9.5 | N/A |
| Nucleophilic Centers | 2 (Orthogonal reactivity) | 1 (Aniline NH₂) |
| Directing Group | High (Bidentate potential via tertiary N) | Low (Monodentate) |
Mechanistic Reactivity Profiles
As an application scientist, it is critical to understand why these molecules behave differently under identical reaction conditions. The causality lies in the local microenvironment created by the functional groups.
A. Nucleophilic Acylation & Intramolecular Catalysis
Standard anilines like 3-ethylaniline undergo 2[2]. However, when reacting with acyl chlorides, one equivalent of HCl is generated. Because the anilinium pKₐ is ~4.7, the generated HCl rapidly protonates the unreacted starting material, deactivating it and capping the theoretical yield at 50% unless an external base (e.g., triethylamine or pyridine) is added[3].
Conversely, 3-[2-(dimethylamino)ethyl]aniline features a tertiary amine with a pKₐ of ~9.5. This acts as an intramolecular proton sponge . The highly basic tertiary nitrogen preferentially scavenges the HCl byproduct, keeping the primary aniline nitrogen nucleophilic. This proximity effect dramatically accelerates acylation kinetics and allows the reaction to proceed to >95% conversion without the need for external base additives.
B. Transition-Metal Catalyzed C-H Activation
In modern drug discovery, late-stage functionalization via C-H activation is highly desirable.
-
3-Ethylaniline can undergo standard cross-coupling (e.g., Buchwald-Hartwig amination), but 4 requires specialized transient directing groups or engineered catalysts to overcome the lack of inherent regiocontrol[4].
-
3-[2-(Dimethylamino)ethyl]aniline possesses a built-in 5[5]. The lone pair on the tertiary amine coordinates to transition metals (Pd, Ru, Rh), forming a thermodynamically stable metallacycle. This pre-organization brings the metal catalyst into strict proximity with the ortho C-H bond, drastically lowering the activation energy and enabling highly regioselective C-H functionalization.
Figure 1: Divergent reactivity pathways dictated by the presence of the pendant tertiary amine.
Experimental Workflows
To validate the mechanistic claims above, the following self-validating protocol demonstrates the kinetic and thermodynamic differences during N-acylation. By omitting an external base, we isolate the effect of the intramolecular proton sponge.
Protocol: Comparative Base-Free N-Acylation
Objective: To demonstrate the self-catalyzing nature of 3-[2-(dimethylamino)ethyl]aniline compared to the self-deactivating nature of 3-ethylaniline during 3[3].
Materials:
-
Substrate A: 3-ethylaniline (1.0 mmol, 121.18 mg)
-
Substrate B: 3-[2-(dimethylamino)ethyl]aniline (1.0 mmol, 164.25 mg)
-
Acetyl chloride (2.0 mmol total)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Setup two parallel 20 mL scintillation vials equipped with magnetic stir bars. Purge with N₂.
-
Solvation: Add Substrate A to Vial 1 and Substrate B to Vial 2. Dissolve each in 5.0 mL of anhydrous DCM.
-
Cooling: Cool both vials to 0 °C using an ice-water bath to control the initial exothermic reaction.
-
Acylation: Add exactly 1.0 mmol (71 µL) of acetyl chloride dropwise to each vial over 2 minutes. Do not add any external base.
-
Incubation: Remove the ice bath and allow the reactions to stir at ambient temperature (20 °C) for 15 minutes.
-
Quenching & Analysis: Quench both reactions with 1 mL of saturated aqueous NaHCO₃. Extract the organic layer and analyze via HPLC (UV 254 nm).
Expected Results & Causality:
-
Vial 1 (3-ethylaniline): HPLC will show ~50% conversion to the amide. The reaction stalls because the generated HCl protonates the remaining 3-ethylaniline, rendering it non-nucleophilic.
-
Vial 2 (3-[2-(dimethylamino)ethyl]aniline): HPLC will show >95% conversion. The tertiary amine absorbs the HCl, forming a hydrochloride salt locally, while leaving the primary aniline free to continue reacting with the acetyl chloride.
Figure 2: Experimental workflow demonstrating the kinetic advantage of the intramolecular proton sponge.
References
-
"3-ETHYLANILINE | 587-02-0 - ChemicalBook", ChemicalBook. 1
-
"CAS 587-02-0: 3-Ethylaniline", CymitQuimica. 2
-
"Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines", PMC - NIH. 4
-
"1: Acetylation of Aniline (Experiment)", Chemistry LibreTexts. 3
-
"Meeting Organometallic Chemistry with Drug Discovery: C-H activation Enabled Discovery...", ResearchGate. 5
Sources
- 1. 3-ETHYLANILINE | 587-02-0 [chemicalbook.com]
- 2. CAS 587-02-0: 3-Ethylaniline | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Elemental analysis standards for 3-[2-(dimethylamino)ethyl]aniline
Executive Summary
In pharmaceutical synthesis, 3-[2-(dimethylamino)ethyl]aniline (CAS: 58902-16-4 / 26513-20-2 related) serves as a critical intermediate for kinase inhibitors and serotonin receptor ligands. Its dual-amine structure—containing both a primary aromatic amine and a tertiary aliphatic amine—presents unique challenges for Elemental Analysis (EA).
This guide objectively compares calibration standards for determining the purity of this compound. While Acetanilide is the industry default, our technical assessment identifies Sulfanilamide as the superior alternative for this specific analyte due to its nitrogen-matching profile, reducing detector non-linearity errors.
Technical Profile: The Analyte
Before selecting a standard, we must define the theoretical target. 3-[2-(dimethylamino)ethyl]aniline is typically a viscous liquid or low-melting solid that is hygroscopic and sensitive to oxidation.
Table 1: Theoretical Composition of C₁₀H₁₆N₂
| Element | Atomic Mass | Moles | Total Mass | Theoretical % |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 10 | 120.11 | 73.12% |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 9.82% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 17.06% |
| Total MW | | | 164.25 | 100.00% |
Analytical Challenge: The high nitrogen content (~17%) and liquid state require a standard that mimics these properties to ensure the combustion reactor and detector are calibrated within the appropriate dynamic range.
Comparative Analysis of Calibration Standards
The choice of standard dictates the accuracy of the "K-factor" (calibration factor) used to calculate results. We compared three common standards against the specific requirements of 3-[2-(dimethylamino)ethyl]aniline.
Option A: Acetanilide (The Generalist)
-
Formula: C₈H₉NO
-
Nitrogen Content: 10.36%
-
Verdict: Acceptable but Sub-optimal.
-
Analysis: Acetanilide is the default standard for most CHN analyzers. However, its nitrogen content (10.36%) is significantly lower than the analyte (17.06%). This 7% gap can introduce linearity errors if the thermal conductivity detector (TCD) is not perfectly linear across the range.
Option B: Sulfanilamide (The High-N Specialist)
-
Formula: C₆H₈N₂O₂S
-
Nitrogen Content: 16.27%
-
Verdict: Preferred / Best in Class.
-
Analysis: Sulfanilamide's nitrogen content (16.27%) is nearly identical to the target (17.06%). This "bracketing" ensures that the detector response for the standard and the sample are of similar magnitude, minimizing extrapolation errors.
-
Note: Although it contains Sulfur, modern CHN analyzers can handle this (via WO₃ scrubbers or dynamic separation) without interference.
-
Option C: Imidazole (The Extreme)
-
Formula: C₃H₄N₂
-
Nitrogen Content: 41.15%
-
Verdict: Not Recommended.
-
Analysis: While it has high nitrogen, the content is too high (double the analyte). It also tends to be more volatile and difficult to handle than Sulfanilamide.
Table 2: Performance Matrix of Standards
| Feature | Acetanilide | Sulfanilamide | 3-[2-(dimethylamino)ethyl]aniline (Target) |
|---|---|---|---|
| % Nitrogen | 10.36% | 16.27% | 17.06% |
| % Carbon | 71.09% | 41.84% | 73.12% |
| State | Crystalline Solid | Crystalline Solid | Viscous Liquid |
| Stability | High | High | Moderate (Oxidation prone) |
| Suitability | General Purpose | High Precision for Amines | N/A |
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity, this protocol includes "Stop/Go" checkpoints.
Phase 1: Sample Preparation (Liquid Handling)
-
Objective: Encapsulate the liquid without evaporation or moisture uptake.
-
Tools: Micro-balance (0.001 mg resolution), Tin capsules (for liquids), Sealing device.
Step-by-Step:
-
Tare: Place an empty tin capsule on the balance. Tare to 0.000 mg.
-
Loading: Using a micro-syringe, dispense 1.5 – 2.5 mg of 3-[2-(dimethylamino)ethyl]aniline into the capsule.
-
Causality: Using <1.5 mg reduces signal-to-noise ratio; >2.5 mg may cause incomplete combustion (soot formation).
-
-
Sealing: Immediately crimp the capsule using a cold-welding press.
-
Checkpoint: Check the weight stability. If weight decreases drift >0.005 mg/min, the seal is leaking (volatile loss). Discard and repeat.
-
-
Blanking: Prepare an empty tin capsule processed exactly the same way (air blank).
Phase 2: Instrument Calibration (The Bracket Method)
-
Run 3 conditioning samples (unweighed standard) to prime the system.
-
Run 3 replicates of Sulfanilamide (Standard B).
-
Validation: The K-factors for C, H, and N must have a Relative Standard Deviation (RSD) of <0.2%. If >0.2%, perform leak check.
Phase 3: Analysis Sequence
-
Run Blank.
-
Run Sulfanilamide (Calibration).
-
Run Analyte (Sample 1).
-
Run Analyte (Sample 2).
-
Run Acetanilide (Quality Control Check).
-
Logic: Using a different standard (Acetanilide) as a QC check validates the calibration curve created by Sulfanilamide.
-
Visualization: Analytical Workflow & Decision Tree
The following diagram outlines the decision logic for selecting standards and the operational workflow.
Caption: Decision logic for selecting the optimal standard and preparation method for high-nitrogen liquid amines.
Data Interpretation & Troubleshooting
Acceptance Criteria:
-
Industry Standard: ±0.4% absolute difference from theoretical values.
-
High Precision Target: ±0.3% (achievable with Sulfanilamide calibration).
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| High Nitrogen (>17.5%) | Air bubble trapped in liquid capsule. | Ensure "cold weld" is tight; purge capsule with He before sealing if possible. |
| Low Carbon (<72.5%) | Incomplete combustion (Soot). | Increase O₂ dose or add WO₃ powder to the capsule as a combustion aid. |
| High Hydrogen (>10.2%) | Moisture absorption (Hygroscopic). | Dry sample under vacuum/N₂; analyze immediately after opening vial. |
References
-
National Institute of Standards and Technology (NIST) . Certificate of Analysis - Standard Reference Material® 141e (Acetanilide). Retrieved from [Link]
-
Alpha Resources . Sulfanilamide Standard Reference Material Data Sheet. Retrieved from [Link]
-
PubChem . 3-[2-(dimethylamino)ethyl]aniline Compound Summary. National Library of Medicine. Retrieved from [Link]
The Isomeric Challenge: Why Standard Reversed-Phase Fails
Title: Chromatographic Separation of Aniline Regioisomers: A Comparative Guide
Aniline regioisomers (e.g., ortho-, meta-, and para-toluidine, or chloroanilines) present a notorious analytical challenge in pharmaceutical development and environmental monitoring. Because these positional isomers share identical molecular weights and exhibit nearly indistinguishable physicochemical properties (logP, pKa, and boiling points), traditional separation strategies often fail.
When utilizing standard alkyl-bonded stationary phases like C18 in Reversed-Phase Liquid Chromatography (RPLC), the separation mechanism relies almost entirely on dispersive (hydrophobic) interactions. Since the hydrophobicity of aniline regioisomers is virtually identical, standard C18 columns typically result in severe co-elution. Furthermore, the basic amine group of anilines interacts with residual acidic silanols on the silica support, leading to peak tailing and compromised resolution [1].
Mechanistic Divergence: C18 vs. Fluorinated Stationary Phases
To overcome the limitations of C18, chromatographers must leverage orthogonal interaction mechanisms. Pentafluorophenyl (PFP) stationary phases introduce a multi-modal retention mechanism. The highly electronegative fluorine atoms create a strong dipole and an electron-deficient phenyl ring. This enables strong
Figure 1: Mechanistic divergence in RPLC separation of aniline regioisomers using C18 versus PFP.
Orthogonal Technologies: Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC)
While UHPLC with a PFP column is a robust choice, Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) offer powerful alternatives depending on the sample matrix and throughput requirements.
-
Supercritical Fluid Chromatography (SFC): Utilizing supercritical
as the primary mobile phase, SFC offers high diffusivity and low viscosity, enabling flow rates 3-5 times faster than HPLC without sacrificing efficiency. For basic compounds like dimethylanilines, SFC on polar stationary phases (e.g., 2-Ethylpyridine) provides rapid baseline separation of isomers without the need for complex ion-pairing reagents [3]. -
Gas Chromatography (GC): GC separates isomers based on boiling point differentials and specific stationary phase interactions. While high-resolution capillary columns (e.g., PEG or novel pillar[6]arene phases) can resolve aniline isomers, the basic amine often requires derivatization to prevent peak tailing and improve thermal stability, adding complexity to the workflow [4].
Comparative Performance and Quantitative Data
The following table summarizes the performance metrics of the three primary chromatographic alternatives for separating aniline regioisomers.
| Chromatographic Technique | Stationary Phase | Primary Retention Mechanism | Typical Run Time | Resolution ( | Derivatization Required |
| RPLC (Standard) | C18 | Hydrophobic (Dispersive) | 15-20 min | < 1.0 (Co-elution) | No |
| RPLC (Optimized) | PFP (Pentafluorophenyl) | 10-15 min | > 2.0 (Baseline) | No | |
| SFC | 2-Ethylpyridine / Torus | Hydrogen Bonding, Dipole | 3-8 min | > 2.5 (Excellent) | No |
| GC-MS | PEG / Pillar[6]arene | Boiling Point, Host-Guest | 20-35 min | 1.5 - 2.0 | Often Yes |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Do not proceed with sample analysis unless the system suitability criteria are met.
Protocol A: UHPLC Separation of Chloroaniline Isomers using a PFP Column
Causality Check: Formic acid is utilized in the mobile phase to ensure the aniline amino groups are fully protonated, while simultaneously suppressing the ionization of residual surface silanols. This dual-action prevents secondary ion-exchange interactions, eliminating peak tailing.
-
Column Preparation: Install a high-efficiency PFP column (150 x 4.6 mm, 3 µm particle size). Maintain column temperature at 30°C to ensure reproducible thermodynamics of the
interactions. -
Mobile Phase Formulation:
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
-
Gradient Elution: Program a linear gradient from 20% B to 80% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Sample Preparation: Dissolve the mixed regioisomer sample (e.g., 2-chloroaniline, 3-chloroaniline, 4-chloroaniline) in the initial mobile phase (20% Acetonitrile) to a concentration of 0.1 mg/mL to prevent solvent-mismatch band broadening.
-
System Suitability (Self-Validation): Inject 5 µL of the standard mixture. The system is validated only if the critical pair resolution (
) between the meta and para isomers is , and the USP tailing factor for all peaks is .
Protocol B: High-Throughput SFC Separation of Dimethylaniline Isomers
Causality Check: Supercritical
-
Column Preparation: Install a 2-Ethylpyridine SFC column (150 x 4.6 mm, 5 µm). Set the column oven to 40°C.
-
Mobile Phase & Backpressure:
-
Mobile Phase A: Supercritical
. -
Mobile Phase B (Modifier): Methanol containing 0.1% Ammonium Hydroxide.
-
Automated Backpressure Regulator (ABPR): Set to 150 bar to maintain the
in a supercritical state throughout the column bed.
-
-
Gradient Elution: Run a gradient from 5% B to 40% B over 10 minutes at a flow rate of 3.0 mL/min.
-
System Suitability (Self-Validation): Inject 2 µL of the isomer mix. Validation requires the elution of all isomers within 8 minutes with an
.
Decision Matrix for Method Selection
Selecting the appropriate chromatographic technique depends on the sample's volatility, the need for high-throughput screening, and available laboratory infrastructure.
Figure 2: Decision matrix for selecting the optimal chromatographic technique for aniline isomers.
References
-
Optimization of the separation of mono- and dichloroanilines in ion interaction high-performance liquid chromatography. Journal of Chromatography A / PubMed.[Link][1]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies Application Notes.[Link][2]
-
Separation and analysis of dimethylaniline isomers by supercritical fluid chromatography--electrospray ionization tandem mass spectrometry. Journal of Chromatography A.[Link][3]
-
Separation of Mono- and Dichloroaniline Isomers by Gas Chromatography. Analytical Chemistry (ACS Publications).[Link][4]
Sources
- 1. Optimization of the separation of mono- and dichloroanilines in ion interaction high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Separation and analysis of dimethylaniline isomers by supercritical fluid chromatography--electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Advanced QC Testing Protocols for 3-[2-(dimethylamino)ethyl]aniline: A Comparative Methodological Guide
Executive Summary & Comparison Framework
3-[2-(dimethylamino)ethyl]aniline is a critical bifunctional intermediate—possessing both an aromatic primary amine and an aliphatic tertiary amine.[1][2] This dual-amine motif makes it a versatile scaffold for synthesizing indole-based therapeutics (e.g., Tryptan analogues via Fischer indolization) and kinase inhibitors.[3][1] However, its chemical nature presents unique Quality Control (QC) challenges: rapid oxidation, hygroscopicity, and difficult chromatographic behavior due to silanol interactions.[3]
This guide moves beyond standard "Certificate of Analysis" parameters to compare Standard Commercial Testing against Enhanced Pharma-Grade Protocols . We demonstrate why relying solely on generic HPLC Area% is insufficient for this molecule and propose a multi-modal testing strategy.
Comparative Overview: Standard vs. Enhanced QC
| Feature | Standard Commercial Protocol | Enhanced Pharma-Grade Protocol |
| Assay Method | HPLC Area% (UV 254 nm) | Potentiometric Titration (Primary) + qNMR (Validation) |
| Purity Definition | Relative Purity (Chromatographic) | Absolute Purity (Mass Balance) |
| Impurity Detection | Generic Gradient (Low pH) | High-pH HPLC (pH 9.[1][2]5) + LC-MS Screening |
| Critical Gap | Misses non-UV active salts & water; underestimates response factor differences. | Detects inorganic salts, moisture, and genotoxic nitro-precursors.[3] |
| Suitability | Early R&D Reagent | GMP Starting Material / GLP Tox Studies |
Critical Quality Attributes (CQAs) & Impurity Fate Mapping
To design a robust QC system, we must understand the synthesis-derived impurities.[3][2] The most common industrial route involves the nucleophilic substitution of 3-nitrophenethyl bromide with dimethylamine, followed by nitro-reduction.[3][2]
Impurity Fate Map (Graphviz)[2]
Figure 1: Impurity fate mapping identifying critical process-related impurities.[1] Note that Impurity A is a structural alert (nitroaromatic) requiring sensitive detection limits.
Detailed Methodologies
Protocol A: Assay by Non-Aqueous Potentiometric Titration
Why this is superior: HPLC Area% assumes equal extinction coefficients for all species.[3][1][2] However, the aliphatic amine chain often has weak UV absorbance compared to the aromatic ring.[3] Titration directly quantifies the basic nitrogen content, offering a true weight-based assay.[3][2]
-
Principle: The molecule contains two basic nitrogen atoms.[3][1][2] In non-aqueous media (Acetic Acid), the aliphatic amine (
) and aromatic amine ( ) can be differentiated or titrated together depending on the solvent.[1] -
Reagents:
Step-by-Step Workflow:
-
System Check: Calibrate potentiometric titrator with pH 4.0 and 7.0 aqueous buffers, then condition electrode in glacial acetic acid for 30 mins.
-
Blank Determination: Titrate 50 mL of solvent to the endpoint. Record volume (
).[1] -
Sample Prep: Accurately weigh ~150 mg of sample (
) into the titration vessel. Dissolve in 50 mL Glacial Acetic Acid. -
Titration: Titrate with 0.1 N
using a glass-calomel combination electrode (sleeve-type junction preferred to prevent clogging). -
Calculation:
Where (equivalents of Nitrogen reacting).[1]
Expert Insight: If the sample is an HCl salt, add Mercuric Acetate to sequester the chloride ions before titration; otherwise, the endpoint will be obscured.
Protocol B: High-pH HPLC for Impurity Profiling
Why this is superior: Standard low-pH (Formic acid/TFA) methods protonate both amines, causing severe peak tailing on C18 columns due to secondary silanol interactions.[3][1][2] Using a high-pH buffer keeps the weak aromatic base neutral and improves the peak shape of the aliphatic amine.[2]
-
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable), 150 x 4.6 mm, 3.5 µm.[3][1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5 adjusted with Ammonium Hydroxide).
-
Gradient:
-
Detection: UV at 240 nm (Isosbestic point optimization recommended) and MS (ESI+).
Data Interpretation:
-
Impurity A (Nitro precursor): Elutes significantly later than the product due to lower polarity.[1][2]
-
Impurity C (N-Oxide): Elutes earlier than the parent peak.[3][1][2] Note: N-oxides can thermally degrade in the GC injector, making HPLC mandatory.[3]
Advanced Validation: qNMR vs. HPLC
For critical validation (e.g., establishing a Reference Standard), Quantitative NMR (qNMR) is the gold standard because it does not require a reference standard of the analyte itself.
| Parameter | HPLC-UV | qNMR ( |
| Specificity | High (Retention Time) | High (Chemical Shift) |
| Quantification Basis | Response Factor (Light absorption) | Molar Ratio (Proton counting) |
| Precision (RSD) | 0.5 - 1.0% | < 0.5% (with internal standard) |
| Requirement | Needs Reference Standard | Needs Internal Standard (e.g., Maleic Acid) |
qNMR Protocol Snippet:
-
Weigh ~20 mg of Sample and ~10 mg of Internal Standard (TraceCERT® Maleic Acid) into a vial.[3][1][2]
-
Dissolve in
.[3][1][2] -
Acquire
spectrum with (relaxation delay) to ensure full magnetization recovery.[3][1][2] -
Integrate the aromatic protons of the sample vs. the vinylic protons of Maleic Acid.[3][2]
QC Decision Tree (Workflow)
Figure 2: Logical flow for QC release testing. Note the specific "gate" for Impurity A (Nitro precursor) due to genotoxicity concerns.
References
-
Gündüz, T., et al. "Titrations in non-aqueous media.[3] Part IX. Potentiometric titrations of symmetrical aliphatic diamines." Analyst, 1987, 112, 1735-1738.[3]
-
BenchChem Technical Support. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment." BenchChem Application Notes, 2025. [1]
-
Almac Group. "QNMR – a modern alternative to HPLC."[3][1][2] Almac Sciences Technical Articles.
-
PubChem. "3-[2-(dimethylamino)ethyl]aniline Compound Summary."[3][1][2] National Library of Medicine.[3][1][2]
-
Riggin, P.M., et al. "Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge."[3][5] EPA-600/S4-84-009, 1984.[3][1][2] [1]
Sources
- 1. 3-[2-(Dimethylamino)ethoxy]aniline | C10H16N2O | CID 16778205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(2-Aminoethyl)aniline | C8H12N2 | CID 20134827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-[2-(dimethylamino)ethoxy]aniline | 181513-08-6 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Safety Operating Guide
3-[2-(dimethylamino)ethyl]aniline proper disposal procedures
As a Senior Application Scientist, I recognize that handling bifunctional molecules like 3-[2-(dimethylamino)ethyl]aniline requires moving beyond generic safety data sheets. This compound presents a unique logistical challenge: it features both a primary aromatic amine (the aniline core) and a tertiary aliphatic amine (the dimethylamino group).
This dual-amine architecture dictates its reactivity. The dimethylamino moiety significantly increases the compound's overall basicity and aqueous solubility under acidic conditions, while the aniline core retains its characteristic toxicity—including the risk of methemoglobinemia and severe dermal corrosion. Standard disposal templates are insufficient for such amphiphilic systems.
The following guide provides a self-validating, step-by-step operational framework for the safe handling, spill containment, and chemical degradation of 3-[2-(dimethylamino)ethyl]aniline, ensuring strict compliance with environmental regulations and safeguarding your laboratory personnel.
Physicochemical Profiling & Hazard Assessment
Before initiating any disposal or cleanup procedure, it is critical to understand the physical and toxicological parameters of the target molecule. Because specific isomer data can be scarce, we rely on the validated hazard profiles of its closest structural analogs (e.g., 4-[2-(dimethylamino)ethyl]aniline and parent aniline) to establish a conservative, highly protective baseline[1].
Table 1: Quantitative Data and Operational Implications
| Parameter | Data / Value | Operational & Safety Implication |
| Chemical Identity | 3-[2-(dimethylamino)ethyl]aniline | Bifunctional amine; exhibits amphiphilic properties, making it highly mobile in mixed waste streams[2]. |
| Boiling Point | ~260°C – 265°C (Analog) | Low volatility at standard temperature and pressure; primary inhalation risk is via aerosolization during vigorous stirring[2]. |
| GHS Hazard Codes | H302, H314, H335 | Corrosive and toxic. Demands immediate isolation of spills and the use of chemical-resistant PPE[3]. |
| Optimal Oxidation pH | 3.0 – 4.0 | Critical range for maintaining Fe²⁺ solubility during the chemical degradation of aqueous waste[4]. |
| Glove Compatibility | Butyl, Viton, or PVA | Standard nitrile gloves provide insufficient breakthrough times for aniline derivatives and must be avoided[1]. |
Waste Segregation & Routing Logic
Under EPA RCRA regulations (40 CFR Part 260), aniline derivatives must be managed as regulated hazardous waste[5]. Discharging these compounds into the sanitary sewer is strictly prohibited. Proper source segregation prevents exothermic reactions and simplifies downstream destruction.
Decision matrix for the segregation and downstream processing of aniline derivative waste.
Protocol 1: Immediate Spill Management and Containment
In the event of an operational spill, the basicity of the tertiary amine means the compound will readily react with acidic contaminants, potentially generating heat.
Step-by-Step Methodology:
-
Evacuation & Assessment: Immediately evacuate the immediate vicinity. If the spill exceeds 100 mL or occurs outside a fume hood, secure the area and notify your Environmental Health and Safety (EHS) department[1].
-
PPE Donning: Standard nitrile gloves are highly permeable to anilines. You must don Butyl rubber or Viton gloves, chemical splash goggles, and a fully buttoned lab coat[1].
-
Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[4].
-
Expert Causality: Do not use combustible absorbents (like paper towels or sawdust). The amine can react exothermically with oxidizing agents, and combustible absorbents increase the fire load of the resulting hazardous waste.
-
-
Collection: Carefully scoop the saturated absorbent into a wide-mouth, high-density polyethylene (HDPE) container using a non-sparking tool[1].
-
Surface Decontamination: Wash the affected surface with a dilute acidic solution (e.g., 5% acetic acid).
-
Expert Causality: The acid protonates the dimethylamino and aniline nitrogens, converting the lipophilic free base into a highly water-soluble ammonium salt, ensuring complete removal during the final water rinse.
-
Protocol 2: In-Lab Oxidative Degradation of Aqueous Waste (Fenton's Method)
For dilute aqueous waste streams containing trace 3-[2-(dimethylamino)ethyl]aniline, oxidative degradation using Fenton's reagent is a highly effective in-lab treatment prior to final vendor hand-off[4]. This process utilizes iron-catalyzed hydrogen peroxide to generate hydroxyl radicals (•OH), which rapidly cleave the aromatic ring, eliminating the compound's toxicity.
Step-by-step workflow for the in-lab oxidative degradation of aqueous aniline waste.
Step-by-Step Methodology:
-
Preparation & pH Adjustment: Transfer the aqueous waste to a vented reaction vessel inside a certified chemical fume hood. Adjust the pH of the solution to between 3.0 and 4.0 using 1M Hydrochloric Acid (HCl)[4].
-
Expert Causality: The Fenton reaction is highly pH-dependent. At a pH above 4.0, the iron catalyst rapidly precipitates as insoluble ferric hydroxide (Fe(OH)₃), permanently halting the generation of hydroxyl radicals and leaving the aniline intact.
-
-
Catalyst Introduction: Add Ferrous Sulfate (FeSO₄) to the solution to achieve a catalytic concentration (typically 10-20 mM)[4]. Stir until completely dissolved.
-
Controlled Oxidation: Slowly, dropwise, add 30% Hydrogen Peroxide (H₂O₂) while under continuous magnetic stirring[4].
-
Expert Causality: The cleavage of the aromatic ring is highly exothermic. Dropwise addition prevents thermal runaway, excessive off-gassing, and the dangerous volatilization of unreacted aniline.
-
-
Quenching & Verification: Allow the reaction to stir at room temperature for 2 hours. Neutralize the highly acidic effluent to pH 7-8 using dilute Sodium Hydroxide (NaOH).
-
Self-Validation: Before routing the treated effluent to standard aqueous hazardous waste, verify the absence of residual aniline. Because anilines are notoriously unstable and prone to matrix interferences, utilize Gas Chromatography (e.g., EPA Method 8131) or a validated colorimetric assay to confirm complete destruction[6].
Logistical Storage & Vendor Hand-off
All untreated organic waste, solid waste (contaminated PPE and vermiculite), and verified treated effluent must be placed in clearly labeled, compatible hazardous waste containers (preferably HDPE)[1]. Store these containers in a designated, secure, and well-ventilated area away from strong oxidizing agents and direct sunlight until pickup by a licensed environmental contractor for high-temperature incineration[1][7].
References
-
EPA. "Laboratory Environmental Sample Disposal Information Document." Environmental Protection Agency. URL:[Link]
-
University of Wisconsin–Madison. "Chapter 7 Chemical Disposal Procedures." UW-Madison. URL:[Link]
-
EPA. "Method 8131 aniline and selected derivatives by gas chromatography." Environmental Protection Agency. URL: [Link]
-
PubChem. "N-(2-(Dimethylamino)ethyl)aniline | C10H16N2 | CID 81206." National Institutes of Health. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 4-[2-(Dimethylamino)ethyl]aniline | 5636-52-2 [smolecule.com]
- 3. N-(2-(Dimethylamino)ethyl)aniline | C10H16N2 | CID 81206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling 3-[2-(dimethylamino)ethyl]aniline
The following guide details the operational safety architecture for handling 3-[2-(dimethylamino)ethyl]aniline .
Part 1: Executive Safety Assessment
The Core Hazard: 3-[2-(dimethylamino)ethyl]aniline is a bifunctional hazard.[1] It combines the systemic toxicity of an aromatic amine (aniline) with the corrosivity and volatility of an aliphatic tertiary amine .
Most researchers underestimate this compound because they treat it as a generic organic building block.[1] This is a critical error. The aniline moiety allows for rapid transdermal absorption, leading to Methemoglobinemia —a condition where iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, stripping your blood’s ability to transport oxygen. This can occur without immediate pain or skin irritation, making it a "silent" killer.
Immediate Directive:
-
Do NOT use standard Nitrile gloves as your primary barrier for prolonged contact.[1] Aniline derivatives permeate nitrile in minutes.[1]
-
Work exclusively in a Fume Hood.
-
Methylene Blue (1% solution) availability must be confirmed with your medical safety officer prior to scale-up.[1]
Part 2: PPE Selection Matrix (The "Why" and "What")
Standard laboratory PPE is insufficient.[1] The following matrix is based on the permeation kinetics of lipophilic aromatic amines.
Hand Protection Strategy
Scientific Rationale: Aromatic amines are highly lipophilic.[1] They dissolve into the polymer matrix of disposable nitrile gloves, reaching the skin often before the wearer notices a "wet" feeling.
| PPE Layer | Material Recommendation | Function | Breakthrough Time (Est.) |
| Primary Barrier (Inner) | Laminate Film (e.g., Silver Shield® / Barrier®) | Chemical impermeability.[1] Stops aniline diffusion.[1] | > 480 Minutes |
| Mechanical Barrier (Outer) | Thick Nitrile (minimum 5-8 mil) | Protects the fragile laminate inner glove from tears; provides grip.[1] | < 15 Minutes (Sacrificial) |
| Technique | "Double-Gloving" | Tape the inner laminate glove to the lab coat sleeve to prevent wrist exposure.[1] | N/A |
Respiratory & Body Protection[1][2][3][4]
-
Respiratory:
-
Routine: Fume hood (Face velocity: 100 fpm).
-
Spill/Emergency: Full-face respirator with Organic Vapor (OV) cartridges.[1] Note: Aniline has poor warning properties (high odor threshold); do not rely on smell.
-
-
Body:
Part 3: Operational Protocol (Step-by-Step)
This protocol utilizes a Self-Validating System : every step includes a check to ensure the previous step was successful.[1]
Phase 1: Preparation & Weighing
-
The "Dry Run": Before opening the bottle, verify the balance is stable inside the fume hood. Air currents often disrupt weighing; use a draft shield.[1]
-
Barrier Setup: Place a disposable absorbent mat (pig mat) in the hood. This visualizes any drips immediately.[1]
-
Transfer:
-
Do not use a spatula that requires cleaning.[1] Use disposable glass pasteur pipettes (if liquid) or disposable anti-static weighing boats.
-
Validation: Wipe the exterior of the stock bottle with a Kimwipe before and after use. If the Kimwipe discolors, you have a leak.
-
Phase 2: Reaction Setup
-
Closed Systems: All reactions involving this amine must be run in a closed vessel (septum-sealed flask) under an inert atmosphere (Nitrogen/Argon).[1]
-
Trap the Vapors: If the reaction is heated, the condenser exhaust must be routed through a scrubber (dilute HCl) or a heavy mineral oil bubbler to trap escaping amine vapors.
Phase 3: Decontamination
-
Acid Wash: Glassware should be rinsed with 5% HCl or dilute acetic acid inside the hood before being removed. This converts the volatile free base amine into a non-volatile, water-soluble salt (Ammonium salt).[1]
-
Solvent Rinse: Follow with an Acetone rinse.[1] Collect all rinses as hazardous waste.[1]
Part 4: Visualizing the Hazard Logic
The following diagram illustrates the decision-making logic for handling this compound, emphasizing the "Stop Points" where safety overrides convenience.
Figure 1: Operational Safety Decision Matrix. Note the critical stop point regarding glove material.
Part 5: Emergency Response & Mechanism
You must understand why this chemical is dangerous to treat it effectively.[1]
The Mechanism of Toxicity (Methemoglobinemia):
-
Absorption: The aniline derivative enters the bloodstream through skin or inhalation.
-
Metabolism: Liver enzymes (CYP450) oxidize the aniline nitrogen.
-
Damage: The metabolites oxidize Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺).
-
Result: Blood turns chocolate-brown; oxygen cannot bind.[1] Tissue hypoxia ensues.[1]
Emergency Protocol:
-
Skin Contact:
-
Ingestion/Inhalation:
Part 6: Disposal Strategy
Waste Stream Classification:
-
Class: Organic Toxic / Corrosive.[1]
-
Do NOT: Do not mix with oxidizing agents (nitric acid, peroxides) in the waste container. Amines + Oxidizers = Hypergolic (Fire) or Explosive risk.
Disposal Workflow:
-
Segregation: Collect in a dedicated "Basic Organic Waste" container.
-
Labeling: Label clearly with "TOXIC: Aromatic Amine" and "CORROSIVE."
-
Destruction: The preferred method is Incineration with a secondary combustion chamber to ensure complete destruction of the nitrogenous ring.
Figure 2: Safe Disposal Workflow ensuring chemical neutralization prior to waste stream entry.[1]
References
-
PubChem. (2023). Compound Summary: 3-[2-(dimethylamino)ethyl]aniline (CID 28720801).[1][3] National Library of Medicine.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Aniline. United States Department of Labor.[1] [Link]
-
Centers for Disease Control and Prevention (CDC). (2018). NIOSH Pocket Guide to Chemical Hazards: Aniline. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
